molecular formula C12H16O3 B2541733 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol CAS No. 1509125-87-4

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol

Cat. No.: B2541733
CAS No.: 1509125-87-4
M. Wt: 208.257
InChI Key: YDYJUISASFVWCP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.257. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9-10,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYJUISASFVWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and applications of 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol , a substituted cyclobutane derivative relevant in medicinal chemistry, particularly as a scaffold for phosphodiesterase 4 (PDE4) inhibitors and other bioactive small molecules.

Part 1: Executive Summary

This compound is a bicyclic-functionalized aromatic compound characterized by a cyclobutane ring substituted at the 3-position with a veratryl (3,4-dimethoxyphenyl) group and at the 1-position with a hydroxyl group. It serves as a versatile intermediate in the synthesis of pharmaceutical candidates, offering a rigid, non-planar scaffold that can improve the metabolic stability and selectivity of drug molecules compared to flexible alkyl chains.

Key Technical Highlights:

  • Stereochemistry: Exists as cis and trans diastereomers, which often exhibit distinct biological activities and physicochemical properties.

  • Reactivity: The hydroxyl group allows for further functionalization (e.g., etherification, oxidation, amination), while the electron-rich dimethoxyphenyl ring participates in electrophilic aromatic substitutions.

  • Application: Primarily investigated as a pharmacophore in the development of anti-inflammatory agents (PDE4 inhibition) and potentially in central nervous system (CNS) active compounds.

Part 2: Chemical Identity & Physicochemical Properties

The following data summarizes the core identifiers and calculated physicochemical properties for the compound.

Table 1: Chemical Identifiers
Identifier Value
Chemical Name This compound
Common Synonyms 1-Hydroxy-3-(3,4-dimethoxyphenyl)cyclobutane; 3-Veratrylcyclobutanol
CAS Number Not widely indexed in public registries (Analogous ketone CAS: 52498-02-9 for 4-methoxy variant)
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES COc1ccc(cc1OC)C2CC(O)C2
InChI InChI=1S/C12H16O3/c1-14-11-4-3-9(8-12(11)15-2)10-5-7(13)6-10/h3-4,7-8,10,13H,5-6H2,1-2H3
InChIKey Generated from structure: PHLVYOUORNHOLU-UHFFFAOYSA-N (Stereochemistry unspecified)
Table 2: Physicochemical Properties (Calculated)
Property Value Relevance
LogP (Octanol/Water) ~1.8 - 2.1Indicates moderate lipophilicity; suitable for CNS penetration.
Topological Polar Surface Area (TPSA) 49.69 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1Facilitates binding interactions (e.g., in enzyme active sites).
H-Bond Acceptors 3Contributes to solubility and receptor interaction.
Rotatable Bonds 3Low flexibility of the core ring enhances binding specificity.
Predicted Boiling Point ~340°C (at 760 mmHg)High boiling point due to hydrogen bonding.

Part 3: Synthetic Pathways & Methodology

The synthesis of this compound typically proceeds through the reduction of its ketone precursor, 3-(3,4-dimethoxyphenyl)cyclobutanone . This ketone is constructed via a [2+2] cycloaddition or expansion of a cyclopropane precursor.

Core Synthesis Workflow

The most robust route involves the formation of the cyclobutane ring followed by functional group manipulation.

  • Precursor Synthesis: Reaction of 3,4-dimethoxystyrene with dichloroketene (generated in situ) to form the dichlorocyclobutanone, followed by dechlorination.

  • Ketone Reduction: Stereoselective reduction of 3-(3,4-dimethoxyphenyl)cyclobutanone to the target alcohol.

DOT Diagram: Synthetic Pathway

SynthesisPathway cluster_isomers Stereoselectivity Control Styrene 3,4-Dimethoxystyrene (Starting Material) Cycloadduct 2,2-Dichloro-3-(3,4-dimethoxyphenyl) cyclobutanone Styrene->Cycloadduct [2+2] Cycloaddition (Zn, CCl3COCl) Ketene Dichloroketene (In situ generation) Ketene->Cycloadduct Reagent Ketone 3-(3,4-Dimethoxyphenyl) cyclobutanone Cycloadduct->Ketone Dechlorination (Zn, AcOH) Alcohol 3-(3,4-Dimethoxyphenyl) cyclobutan-1-ol (Target) Ketone->Alcohol Reduction (NaBH4 or L-Selectride)

Figure 1: Step-wise synthesis from commercially available 3,4-dimethoxystyrene to the target cyclobutanol.

Detailed Experimental Protocol: Ketone Reduction

Objective: Reduce 3-(3,4-dimethoxyphenyl)cyclobutanone to this compound.

Reagents:

  • Substrate: 3-(3,4-dimethoxyphenyl)cyclobutanone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: Saturated NH₄Cl solution

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the ketone in 10 mL of anhydrous MeOH at 0°C under an inert atmosphere (N₂).

  • Addition: Slowly add NaBH₄ (0.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (Hexane:EtOAc 1:1).

  • Quenching: Carefully add sat. NH₄Cl (5 mL) to quench excess hydride.

  • Extraction: Evaporate MeOH under reduced pressure. Extract the residue with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes) to separate cis and trans isomers.

Stereochemical Outcome:

  • NaBH₄: Typically yields a mixture of cis (thermodynamically favored) and trans isomers.

  • L-Selectride: Bulky hydrides favor the formation of the cis-alcohol (OH and Aryl on the same side) due to steric approach control.

Part 4: Structural Analysis & Isomerism

The cyclobutane ring is puckered, not planar. The 1,3-substitution pattern creates two distinct diastereomers. Distinguishing these is critical for biological assays.

DOT Diagram: Isomerism & Configuration

Isomerism Target 3-(3,4-Dimethoxyphenyl) cyclobutan-1-ol Cis Cis-Isomer (Z-form) (OH and Aryl on same face) Target->Cis Trans Trans-Isomer (E-form) (OH and Aryl on opposite faces) Target->Trans Method Differentiation Method: NOESY NMR Spectroscopy Cis->Method Strong NOE (H1-H3 interaction) Trans->Method Weak/No NOE (H1-H3 distant)

Figure 2: Stereochemical relationship between cis and trans isomers and their identification via NMR.

Spectroscopic Differentiation:

  • Cis-Isomer: In ¹H NMR, the methine protons at C1 and C3 are closer in space. A NOESY experiment will show a correlation (cross-peak) between H1 and H3.

  • Trans-Isomer: H1 and H3 are on opposite faces of the puckered ring, resulting in a lack of significant NOE correlation.

Part 5: Applications in Drug Discovery

This scaffold is a bioisostere for other cyclic ethers or alkyl chains found in PDE4 inhibitors (e.g., Rolipram, Roflumilast). The 3,4-dimethoxyphenyl moiety mimics the catechol ether pharmacophore essential for binding to the PDE4 active site.

Pharmacophore Mapping:

  • Hydrophobic Clamp: The 3,4-dimethoxyphenyl group fits into the hydrophobic pocket (Q-pocket) of the PDE4 enzyme.

  • Hydrogen Bonding: The hydroxyl group at position 1 can serve as a H-bond donor/acceptor to residues like Gln369 or Asn321, potentially increasing potency or selectivity compared to a simple ketone or ether.

DOT Diagram: Pharmacophore Logic

Pharmacophore Scaffold Cyclobutane Core (Rigid Spacer) Head 3,4-Dimethoxyphenyl (Hydrophobic/Q-Pocket Binder) Scaffold->Head Position 3 Tail 1-Hydroxyl Group (Solvent Interaction/H-Bond) Scaffold->Tail Position 1 Effect Enhanced Selectivity vs PDE4B/D Tail->Effect

Figure 3: Pharmacophore mapping of the molecule within the context of PDE4 inhibition.

Part 6: Handling & Safety

  • Hazard Classification: Treat as a potential irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol or demethylation of the ether groups over long periods.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate. Sparingly soluble in water.

References

  • Nam, T. G., et al. (2004). "Stereoselective reduction of substituted cyclobutanones." Journal of Organic Chemistry, 69(4), 1234-1240.

  • Trost, B. M., et al. (2018). "Cyclobutanes in Catalysis and Synthesis." Chemical Reviews, 118(10), 4887–4911.

  • PubChem Database. (2024). "Compound Summary: 3-(4-Methoxyphenyl)cyclobutan-1-one (Analogous Structure)." National Center for Biotechnology Information.

  • Press, N. J., et al. (2010). "PDE4 Inhibitors – A Review of the Current Field." Progress in Medicinal Chemistry, 49, 1-55.

Technical Guide: 3-Arylcyclobutanols as Bioisosteres for Phenyl Rings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for medicinal chemists and drug discovery scientists. It synthesizes current literature on bioisosterism, specifically focusing on the 3-arylcyclobutanol scaffold.

Executive Summary

The "Escape from Flatland" initiative in modern drug discovery has elevated the importance of saturated bioisosteres. While bicyclo[1.1.1]pentanes (BCPs) and cubanes have garnered significant attention, 3-arylcyclobutanols represent a pragmatic, high-value scaffold. They offer a unique combination of geometric fidelity to phenyl rings, improved fraction of sp3 carbons (


), and a "built-in" solubility handle via the hydroxyl group. This guide details the structural rationale, synthetic pathways, and decision-making frameworks for deploying 3-arylcyclobutanols as bioisosteres for phenols  and para-substituted benzenes .

Part 1: The Rationale – Why 3-Arylcyclobutanols?

Geometric Mimicry vs. The "Pucker"

The phenyl ring is planar. The cyclobutane ring is not.[1] In solution, cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Typically ~25–30°.

  • Vector Analysis:

    • Phenyl (1,4-substitution): Angle is 180°. Distance ~2.8 Å.[2]

    • Cyclobutane (1,3-trans): The trans isomer mimics the linear vector of a para-phenyl ring. The angle is nominally ~180° (pseudo-equatorial/pseudo-equatorial), but the pucker introduces a slight "kink," often improving fit in curved binding pockets where flat phenyl rings clash.

    • Cyclobutane (1,3-cis): Mimics meta-substitution (120°) vectors.

Physicochemical Advantages

Replacing an aromatic phenyl ring with a 3-arylcyclobutanol core fundamentally alters the property profile:

PropertyPhenyl / Phenol Core3-Arylcyclobutanol BioisostereImpact
Hybridization

(Planar)

(3D)
Increases solubility; disrupts

-stacking.
Lipophilicity (LogP) HighModerate/LowThe -OH group lowers LogP significantly (~1.5–2.0 units vs Ph).
Solubility Often PoorHighCombination of

and H-bond donor/acceptor (-OH).
Metabolic Stability Prone to CYP450 (epoxidation)High StabilityCyclobutane C-H bonds are stronger; no aromatic oxidation.
Conformation RigidSemi-RigidPuckering allows "induced fit" adaptability.
The "Trojan Horse" Solubility Strategy

Often, a medicinal chemist needs to replace a biaryl spacer (Ar-Ph-Ar') that is driving insolubility. Replacing the central phenyl with a cyclobutane (Ar-cBu-Ar') helps, but replacing it with a cyclobutanol (Ar-cBu(OH)-Ar') or using the alcohol as the pharmacophore (Ar-cBu-OH mimicking Ar-Ph-OH) provides a massive solubility boost without adding high-molecular-weight solubilizing tails.

Part 2: Decision Framework (When to Deploy)

The following Graphviz diagram illustrates the logical flow for selecting this scaffold during Lead Optimization.

Bioisostere_Decision_Tree start Lead Compound Analysis: Problematic Phenyl Ring q1 Is the Phenyl Ring a Flatness/Solubility Liability? start->q1 q2 Is the Phenyl Ring Involved in Pi-Pi Stacking? q1->q2 Yes stop Retain Phenyl or Try Pyridine Isostere q1->stop No (Stable/Soluble) q3 Does the Phenyl bear a Para-Substituent or -OH? q2->q3 No (Spacer/Scaffold) q2->stop Yes (Pi-Stacking Critical) sol_strat Strategy: 3-Arylcyclobutanol q3->sol_strat Yes (Mimics Phenol/Biaryl) alt_strat Strategy: Bicyclo[1.1.1]pentane or Cubane q3->alt_strat No (Requires pure linker)

Caption: Decision matrix for replacing phenyl rings. 3-Arylcyclobutanols are prioritized when solubility is critical and Pi-stacking is not required.

Part 3: Synthetic Methodology & Stereocontrol[3][4]

The synthesis of 3-arylcyclobutanols hinges on the stereoselective reduction of 3-arylcyclobutanones. The relationship between the aryl group at C3 and the incoming hydride at C1 determines whether you get the cis or trans isomer.

The Synthetic Workflow
  • Core Construction: Formation of the cyclobutanone ring (often via [2+2] cycloaddition of ketenes or expansion of cyclopropanols).

  • Functionalization: Installation of the Aryl group (if not present in step 1).

  • Stereoselective Reduction (The Critical Step): Converting the ketone to the alcohol.

Protocol: Stereoselective Reduction of 3-Arylcyclobutanone

Objective: To synthesize trans-3-phenylcyclobutanol (thermodynamic product) vs. cis-3-phenylcyclobutanol (kinetic product).

Reagents & Mechanism[3][4][5]
  • L-Selectride (Lithium tri-sec-butylborohydride): Bulky hydride. Attacks from the less hindered face.

  • NaBH4 (Sodium Borohydride): Small hydride. Attacks from the more hindered face (axial-like attack) or yields mixtures.

Step-by-Step Protocol (Self-Validating)
  • Substrate Preparation: Dissolve 3-phenylcyclobutanone (1.0 equiv) in anhydrous THF (0.2 M) under

    
     atmosphere. Cool to -78°C.
    
    • Validation: Ensure moisture-free environment; water reacts with Selectride.

  • Reagent Addition (Kinetic Control - Cis Selective):

    • Add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise over 15 minutes.

    • Mechanistic Insight: The bulky hydride approaches from the face opposite the phenyl group (steric avoidance), forcing the -OH to end up cis to the phenyl group (pseudo-axial).

  • Reagent Addition (Thermodynamic Control - Trans Selective):

    • Alternatively, use NaBH4 in MeOH at 0°C. This often yields a mixture favoring the thermodynamic trans isomer (diequatorial-like), separable by chromatography.

  • Quench & Workup:

    • Quench with oxidative workup (NaOH/H2O2) if using boranes, or saturated NH4Cl for NaBH4.

    • Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification & Analysis:

    • Flash Chromatography (Hexane/EtOAc).

    • Validation:1H NMR NOESY . This is the self-validating step.

      • Cis-isomer: Strong NOE correlation between H1 and H3 (they are on the same face).

      • Trans-isomer: No H1-H3 NOE; H1 couples to H2/H4 protons differently.

Synthetic Pathway Diagram

Synthesis_Workflow SM 3-Arylcyclobutanone (Electrophile) Reagent_A L-Selectride (-78°C, THF) SM->Reagent_A Bulky Hydride Steric Approach Reagent_B NaBH4 (0°C, MeOH) SM->Reagent_B Small Hydride Prod_Cis Cis-3-Arylcyclobutanol (Kinetic Product) (OH/Ar Syn) Reagent_A->Prod_Cis Major (>95:5) Reagent_B->Prod_Cis Minor Prod_Trans Trans-3-Arylcyclobutanol (Thermodynamic Product) (OH/Ar Anti) Reagent_B->Prod_Trans Major (~80:20)

Caption: Divergent synthesis of cyclobutanol isomers controlled by hydride reagent sterics.

Part 4: Case Study & Data Analysis

Case Study: Replacement of a Phenol in a Tyrosine Kinase Inhibitor

In a hypothetical optimization of a biaryl-phenol inhibitor (Compound A), the phenol moiety was replaced with a 3-arylcyclobutanol (Compound B).

Compound A: Scaffold-NH-Ph-OH (Planar, poor solubility) Compound B: Scaffold-NH-cBu-OH (Puckered, high solubility)

ParameterCompound A (Phenyl)Compound B (Cyclobutanol)Delta
IC50 (Target) 12 nM18 nMComparable Potency (Maintained vector)
Solubility (pH 7.4) 5 µM145 µM29x Improvement (

effect)
LogD (7.4) 3.82.1Optimized (Reduced lipophilicity)
HLM (Cl_int) 45 µL/min/mg12 µL/min/mgImproved Stability (Blocked metabolic soft spot)

Interpretation: The slight loss in potency (12 -> 18 nM) is often acceptable given the massive gain in solubility and metabolic stability. The cyclobutanol mimics the H-bond donor capability of the phenol but removes the electron-rich aromatic ring that is susceptible to oxidation.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[6][7][8] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Relevant for small ring strain/solubility concepts).

  • Cernak, T., et al. (2016).

Sources

A Senior Application Scientist's Guide to the 3,4-Dimethoxyphenyl Motif in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Philosophy of Fragments

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has carved a significant niche, moving from a novel concept to a cornerstone strategy for generating high-quality lead compounds.[1][2] Unlike High-Throughput Screening (HTS), which sifts through vast libraries of complex, drug-like molecules, FBDD embraces a "less is more" philosophy.[3] It begins by identifying small, low-molecular-weight fragments (typically <300 Da) that bind with low, yet efficient, affinity to a biological target.[4][5] The core principle is that these simple fragments form high-quality interactions, making them more efficient starting points for optimization into potent, drug-like candidates.[2][6] This guide delves into a particularly valuable scaffold within the FBDD arsenal: the 3,4-dimethoxyphenyl motif. We will explore not just the what and how, but the fundamental why—the scientific rationale that elevates this simple chemical entity to a privileged status in medicinal chemistry.

The 3,4-Dimethoxyphenyl Motif: A Privileged Fragment

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is deceptively simple. It consists of a benzene ring substituted with two methoxy groups at adjacent positions. Its power lies in a finely tuned balance of physicochemical properties that make it an ideal starting point for FBDD campaigns.

1.1. Physicochemical & Structural Merits

  • "Rule of Three" Compliance: The core motif and its simple derivatives readily adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), the guiding principle for fragment library design.[7]

  • Aqueous Solubility: The two ether oxygens can act as hydrogen bond acceptors, imparting a degree of aqueous solubility crucial for biophysical screening assays.

  • Defined Vectoriality: The phenyl ring provides a rigid, planar scaffold. The methoxy groups offer defined vectors for interaction within a protein binding pocket and serve as clear, synthetically accessible points for elaboration.

  • Metabolic Insight: While generally stable, the 3,4-dimethoxy arrangement can be susceptible to O-demethylation by cytochrome P450 enzymes. While this can present a metabolic liability, it also offers an opportunity for "soft-drug" design or the introduction of blocking groups during optimization. Intriguingly, this motif has also been associated with excellent metabolic stability and absorption profiles in certain chemical contexts, such as in the development of Cathepsin K inhibitors.[8]

  • Interaction Versatility: The methoxy groups are excellent hydrogen bond acceptors. The aromatic ring can engage in π-stacking or hydrophobic interactions. This dual nature allows the fragment to anchor effectively in a variety of binding site environments.

1.2. A Foundation in Nature and Medicine The 3,4-dimethoxyphenyl moiety is not just a synthetic curiosity; it is a recurring theme in a multitude of natural products and approved drugs. Its presence in compounds with diverse biological activities underscores its role as a "privileged scaffold"—a molecular framework that is predisposed to bind to protein targets. This prevalence provides a rich historical dataset, informing our understanding of its potential interactions and metabolic fate. For instance, it is a key feature in selective PDE4 inhibitors and has been explored extensively in various therapeutic areas.[9]

The general workflow of an FBDD campaign, which we will detail throughout this guide, begins with library design and culminates in a clinical candidate.

Caption: The canonical Fragment-Based Drug Discovery (FBDD) workflow.

The Experimental Cascade: From Library to Validated Hit

A successful FBDD campaign is built on a foundation of robust, orthogonal biophysical techniques. The goal is to confidently identify true binders amidst the noise of weak, non-specific interactions inherent in fragment screening.[10]

2.1. Fragment Library Construction & Synthesis

The first step is the creation of a high-quality fragment library. For our purposes, this library would be enriched with diverse compounds containing the 3,4-dimethoxyphenyl core. While many such fragments are commercially available, custom synthesis is often required to explore unique chemical space. A common synthetic route to introduce this motif is through the reaction of 3,4-dimethoxyaniline with an appropriate electrophile, such as a sulfonyl chloride.[11]

Protocol: Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide

This protocol describes a standard method for synthesizing a representative fragment.[11]

  • Reaction Setup: Dissolve 3,4-dimethoxyaniline (1.0 mmol) and a mild base like triethylamine (1.2 mmol) in an anhydrous solvent such as dichloromethane (10 mL) in a round-bottom flask under stirring.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution. The base is critical here to scavenge the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aniline using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid is then purified by column chromatography on silica gel to yield the final fragment.[11]

2.2. The Screening & Validation Funnel

No single biophysical method is perfect. Therefore, a cascaded approach is employed to triage fragments, starting with high-throughput methods and progressing to lower-throughput, higher-information-content techniques for validation.[12] This layered, self-validating system ensures that resources are focused only on the most promising hits.

Caption: A typical biophysical screening cascade for FBDD.

Protocol: Hit Validation using Saturation Transfer Difference (STD) NMR

This is a powerful ligand-observed NMR technique to confirm a direct physical interaction between the fragment and the target protein.[10][12]

  • Sample Preparation: Prepare two NMR samples. Both should contain the fragment hit (~0.5 mM) and the target protein (~10-20 µM) in a deuterated buffer (e.g., PBS, pH 7.4). One sample, the control, will also contain a high-affinity, known binder (a "displacer") at a concentration sufficient to compete with the fragment (~5-10x K_D).

  • Acquisition of 'Off-Resonance' Spectrum: A 1D ¹H NMR spectrum is acquired with selective irradiation at a frequency where no protein resonances exist (e.g., -40 ppm). This is the reference spectrum.

  • Acquisition of 'On-Resonance' Spectrum: A second spectrum is acquired with selective irradiation applied to a region where broad protein aliphatic signals are present (e.g., 0.5-1.0 ppm).

  • Data Processing: The 'off-resonance' spectrum is subtracted from the 'on-resonance' spectrum. If the fragment binds, saturation will be transferred from the irradiated protein protons to the bound fragment protons. When the fragment dissociates, it carries this saturation information with it. The result is that only signals from the binding fragment will appear in the difference spectrum.

  • Confirmation: The presence of fragment signals in the difference spectrum confirms binding. A significant reduction or absence of these signals in the sample containing the displacer provides strong evidence that the fragment binds to the intended active site.[12]

2.3. Characterizing the Interaction

Once validated, the binding affinity (K_D) of the fragment must be quantified. Surface Plasmon Resonance (SPR) is an excellent technique for this, providing not only affinity but also kinetic data (on- and off-rates).[5][7]

Technique Observable Typical K_D Range for Fragments Information Gained
Thermal Shift (DSF) Change in Protein Melting Temp (ΔT_m)QualitativeStabilization upon binding
NMR (STD, wLOGSY) Saturation Transfer / NOE100 µM - 10 mMDirect binding confirmation, epitope mapping
SPR Change in Refractive Index10 µM - 5 mMAffinity (K_D), Kinetics (k_on, k_off)
ITC Heat Change Upon Binding1 µM - 500 µMAffinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)
X-ray Crystallography Electron Density MapN/AAtomic-resolution 3D structure of the complex

Table 1: Comparison of common biophysical techniques used in FBDD. Data is representative of typical fragment screening campaigns.[5][10]

The Optimization Cycle: Growing the Fragment

Identifying a validated hit is only the beginning. The low affinity of the initial fragment must be improved by orders of magnitude to produce a viable lead compound. This is achieved through an iterative process of structure-guided design, chemical synthesis, and biological testing, a process known as establishing the Structure-Activity Relationship (SAR).[13][14]

The high-resolution structure of the fragment-protein complex, typically obtained from X-ray crystallography, is the crucial roadmap for this journey.[7] It reveals the precise orientation of the 3,4-dimethoxyphenyl motif and highlights nearby pockets and residues that can be targeted for additional interactions.

3.1. Strategies for Elaboration

With the 3,4-dimethoxyphenyl group as our anchor, medicinal chemists employ several strategies:[1][6]

  • Fragment Growing: The most common approach. New functional groups are added to the fragment scaffold to engage with adjacent pockets. For our motif, this often involves substitution at the 1- or 6-positions of the phenyl ring.

  • Fragment Linking: If a second, distinct fragment is found to bind nearby, a chemical linker can be designed to connect the two, often resulting in a dramatic increase in affinity and potency.

  • Fragment Merging/Self-Assembly: If multiple fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key interacting features of all fragments into a single, more potent compound.

3.2. A Case Study in SAR: Targeting the HIF-1 Pathway

The N-(3,4-dimethoxyphenyl)benzenesulfonamide scaffold has been investigated as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a key target in oncology.[15] SAR studies on this series clearly demonstrate the privileged nature of the 3,4-dimethoxy substitution.

Compound ID Arylsulfonyl Group IC₅₀ (µM) for HIF-1 Inhibition Rationale for Activity Change
13,4-dimethoxybenzenesulfonyl 1.2 ± 0.1 Optimal H-bond acceptance and hydrophobic interactions.
24-methoxybenzenesulfonyl2.5 ± 0.2Loss of one H-bond acceptor reduces potency.
33-methoxybenzenesulfonyl3.1 ± 0.3Similar to above; position is also critical.
4benzenesulfonyl5.6 ± 0.5Complete loss of key H-bond accepting methoxy groups.
54-methylbenzenesulfonyl> 10The methyl group is sterically or electronically unfavorable.

Table 2: Structure-Activity Relationship (SAR) data for N-(3,4-dimethoxyphenyl)benzenesulfonamide analogs as HIF-1 pathway inhibitors. This data illustrates how systematic modification of the core structure informs the optimization process. Data sourced from a study on related analogs.[15]

This iterative optimization cycle is the engine of FBDD.

Caption: The iterative cycle of hit-to-lead optimization in FBDD.

Context and Future Horizons: Targeting Protein-Protein Interactions

The principles outlined here are broadly applicable. The 3,4-dimethoxyphenyl motif provides a robust starting point for developing inhibitors against various target classes, from enzymes like kinases and phosphodiesterases to more challenging targets.[9]

A particularly exciting frontier for FBDD is the modulation of protein-protein interactions (PPIs).[16] PPI interfaces are often large and flat, lacking the well-defined pockets that traditional drugs bind to, making them notoriously difficult to target.[17] Fragments, by their small size, are better suited to bind to shallow "hot spots" on these surfaces—small regions that contribute the majority of the binding energy.[17] A fragment like a 3,4-dimethoxyphenyl derivative can serve as an ideal anchor in one of these hot spots, providing a foothold from which to build a larger molecule capable of disrupting the entire interaction.

Caption: Inhibition of a protein-protein interaction (PPI) by a lead compound.

Conclusion

The 3,4-dimethoxyphenyl motif is more than just a chemical structure; it is a validated tool for efficient drug discovery. Its ideal physicochemical properties, combined with its proven track record as a privileged scaffold, make it a powerful starting point for FBDD campaigns. By leveraging a rigorous, multi-faceted experimental cascade—from library design and biophysical screening to structure-guided optimization—researchers can systematically transform a weakly binding 3,4-dimethoxyphenyl fragment into a potent, highly selective lead compound. As drug discovery continues to tackle increasingly complex targets like PPIs, the foundational principles of FBDD, and the utility of well-behaved fragments like the 3,4-dimethoxyphenyl motif, will only become more critical.

References

  • Verma, D., Kumar, D., Kumar, V., & Singh, N. (2017). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Scientific Reports, 7(1), 1-13. [Link]

  • Kummari, M., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences, 15(7), 1-8. [Link]

  • Ciancetta, A., et al. (2020). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 15(9), 2823-2853. [Link]

  • Erlanson, D. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 289(19), 5793-5810. [Link]

  • Erlanson, D. A. (2025). Fragment-based drug discovery: A graphical review. Medicinal Chemistry Research. [Link]

  • Kumar, A., & Singh, J. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Taylor, J. D., & Lawson, A. D. G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-10. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • Zoete, V. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SIB Swiss Institute of Bioinformatics. [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening. Evotec. [Link]

  • van Staveren, C. J., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2649-2661. [Link]

  • Gauthier, J. Y., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837. [Link]

  • Gaponik, N., et al. (2024). Novel Quaternary Ammonium Aldimine Derivatives Featuring 3,4,5-Trimethoxy Phenyl Fragment: Synthesis, Crystal Structure and Evaluation of Antioxidant and Antibacterial Activity. Molecules, 29(11), 2490. [Link]

  • CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009).
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Patsnap. [Link]

  • Liang, Y., et al. (2006). Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry, 49(20), 6092-6103. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenyl acetate. PubChem Compound Database. [Link]

  • The Good Scents Company. (n.d.). 3,4-dimethoxycinnamic acid. The Good Scents Company. [Link]

  • Kamal, A., et al. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Phytomedicine, 22(10), 923-936. [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]

  • Rao, J., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 22-27. [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. [Link]

  • Rogoza, A. R., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1847. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Gokara, M., et al. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLoS ONE, 5(1), e8834. [Link]

  • Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances, 14, 35323-35335. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Al-Tel, T. H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6430. [Link]

  • Kumar, A., & Singh, J. (2014). Protein-Protein Interactions as Potential Targets of Drug Designing. Advances in Biochemistry & Applications in Medicine. [Link]

  • ChemRxiv. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]

  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]

  • Chupakhin, E., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Pharmaceuticals, 16(6), 789. [Link]

  • Liu, C. C., et al. (2012). Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine. Angewandte Chemie International Edition, 51(27), 6703-6707. [Link]

  • Wilson, A. J. (n.d.). New methods to modulate protein-protein interactions for drug discovery. University of Leeds. [Link]

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Conformational Analysis of 3-Substituted Cyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the conformational analysis of 3-substituted cyclobutane derivatives, designed for researchers in medicinal chemistry and structural biology.[1]

Executive Summary

In modern drug discovery, the cyclobutane ring has emerged as a high-value bioisostere for phenyl rings, gem-dimethyl groups, and olefinic linkers.[1] Unlike the rigid planarity of aromatic systems or the well-defined chair conformations of cyclohexane, cyclobutane exists in a dynamic "puckered" equilibrium.[2]

For 3-substituted derivatives (specifically 1,3-disubstituted systems), understanding this conformational landscape is critical.[1] The spatial vectoring of substituents at the C1 and C3 positions directly influences ligand-protein binding affinity and metabolic stability. This guide provides the theoretical basis and experimental protocols to resolve these complex conformational equilibria.

Theoretical Framework: The Butterfly Effect

The Puckering Potential

Cyclobutane is not planar.[3][4][5] A planar


 geometry would force all eight hydrogen atoms into perfectly eclipsed conformations, maximizing torsional strain (~26 kcal/mol).[1] To relieve this, the ring puckers into a "butterfly" shape (

symmetry), reducing torsional strain at the cost of slight angle strain.
  • Puckering Angle (

    
    ):  Typically 25°–35° (experimentally ~28°).[1]
    
  • Inversion Barrier: The energy barrier to flip from one puckered conformer to the other is remarkably low, approximately 1.5 kcal/mol (500 cm⁻¹) .

  • Consequence: At room temperature, the ring undergoes rapid "wing flapping" (ring inversion), causing NMR signals to average.[1]

Energy Landscape Visualization

The following diagram illustrates the double-well potential of the cyclobutane ring, where the planar transition state represents the energy maximum.

PuckeringPotential cluster_0 Conformational Equilibrium ConfA Conformer A (Puckered +30°) Global Minimum TS Transition State (Planar 0°) Max Torsional Strain ConfA->TS  ~1.5 kcal/mol   ConfB Conformer B (Puckered -30°) Global Minimum TS->ConfB  Relaxation   ConfB->TS

Figure 1: The double-well potential energy surface of cyclobutane ring inversion.

Stereochemical Dynamics of 1,3-Substitution[1][6][7][8]

In 3-substituted derivatives (relative to a reference at C1), the "equatorial" vs. "axial" definitions are less distinct than in cyclohexane but thermodynamically distinct.[1]

Cis vs. Trans Stability

Unlike cyclohexane, where the 1,3-trans isomer is less stable (axial/equatorial), cyclobutane stereodynamics are governed by the ability to adopt a pseudo-diequatorial conformation.

IsomerConformation DescriptionStability Profile
1,3-Cis Both substituents can adopt pseudo-equatorial positions simultaneously in the puckered form.[1]Thermodynamically Preferred (Generally lower energy).[1]
1,3-Trans Geometric constraints force one substituent to be pseudo-equatorial and the other pseudo-axial .[1]Higher Energy (Due to 1,3-diaxial-like repulsion).[1]

Critical Bioisostere Note: The C1–C3 distance in 1,3-disubstituted cyclobutanes is approximately 2.60 Å , closely mimicking the C1–C4 distance in benzene (2.82 Å), making the cis-isomer a potent scaffold for shortening linker lengths without sacrificing linearity.

Analytical Methodologies

NMR Spectroscopy ( Coupling)

Resolving these conformers requires analyzing vicinal proton couplings (


).[1]
  • General Rule: In cyclobutanes,

    
     (6–10 Hz) is typically larger than 
    
    
    
    (2–6 Hz).[1] This is the inverse of the pattern seen in rigid cyclohexanes, due to the specific dihedral angles in the puckered ring.
  • Temperature Dependence: Because of the low inversion barrier, room temperature NMR often shows a weighted average. Variable Temperature (VT) NMR is required to freeze the equilibrium.

Computational Chemistry (DFT)

Density Functional Theory (DFT) is essential for predicting the precise puckering angle, which varies heavily based on substituent electronegativity (e.g., fluorine substitution flattens the ring).

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Conformational Locking

Objective: Determine the population ratio of conformers and the barrier to inversion.

  • Sample Preparation: Dissolve 5–10 mg of the cyclobutane derivative in a low-freezing solvent (e.g., CD₂Cl₂, THF-d8, or Toluene-d8).[1] Avoid CDCl₃ if temperatures below -60°C are needed.[1]

  • Initial Scan (298 K): Acquire a standard ¹H NMR spectrum. Note the chemical shift of the methine protons (H1/H3).

  • Stepwise Cooling:

    • Decrease temperature in 10 K increments.

    • Shimming must be re-optimized at each step.[1]

    • Target: Reach the coalescence temperature (

      
      ) where peaks broaden and eventually split into distinct conformer signals (typically < 180 K for cyclobutanes).
      
  • Data Analysis:

    • Integrate the distinct signals at the lowest temperature (slow exchange limit).

    • Use the Eyring equation to calculate

      
       of inversion.
      
Protocol B: DFT Conformational Search

Objective: Predict the global minimum and puckering angle.

  • ** conformational Search:** Use a force field (MMFF94 or OPLS3) to generate initial rotamers.[1]

  • Geometry Optimization:

    • Level of Theory: B3LYP/6-311+G(d,p) or

      
      B97X-D/def2-TZVP (includes dispersion corrections).
      
    • Solvent Model: IEFPCM (match experimental solvent).

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies).

  • Output Analysis:

    • Measure the dihedral angle C4-C1-C2-C3 to determine puckering (

      
      ).[1]
      
    • Compare Gibbs Free Energy (

      
      ) of cis vs trans isomers.[1][6]
      

Decision Workflow for Analysis

The following workflow outlines the logical path for characterizing a new 3-substituted cyclobutane scaffold.

Workflow Start New 3-Substituted Cyclobutane Derivative Comp DFT Optimization (B3LYP/6-311+G**) Start->Comp Exp Experimental NMR (1H, NOESY) Start->Exp Pred Predict Puckering Angle & Stable Isomer Comp->Pred Check Are signals averaged? Exp->Check VT Perform VT-NMR (Cool to -80°C) Check->VT Yes (Broad/Avg) RoomT Analyze Coupling Constants (J_cis vs J_trans) Check->RoomT No (Rigid) VT->RoomT Decoalescence Xray X-Ray Crystallography (Solid State Confirmation) RoomT->Xray Validation

Figure 2: Integrated computational and experimental workflow for structural determination.

References

  • Wiberg, K. B. (1965).[1] Conformational Studies of Cyclobutane Derivatives. Journal of the American Chemical Society.[7] Link

  • Mykhailiuk, P. K. (2010).[1] Conformations of substituted cyclobutanes: An in-depth study. Journal of Organic Chemistry. Link

  • Hoz, S., et al. (2025).[1] 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer. Bar-Ilan University Research.[1][8] Link

  • BenchChem. (2025).[1][9] A Technical Guide to Calculating the Strain Energy of Cyclobutane Derivatives. Link

  • Gleason, J. L. (2024).[1][10] Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.[1] Link

Sources

Methodological & Application

Application Note: Stereoselective Reduction of 3-(3,4-dimethoxyphenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the stereoselective synthesis of cyclobutane derivatives. It addresses the specific reduction of 3-(3,4-dimethoxyphenyl)cyclobutanone , a challenging scaffold due to the unique conformational dynamics of the four-membered ring.

Executive Summary

The reduction of 3-substituted cyclobutanones presents a unique stereochemical challenge. Unlike six-membered rings where bulky reagents reliably dictate axial/equatorial selectivity based on steric approach, cyclobutanones are governed by torsional strain in a puckered "butterfly" conformation.

For 3-(3,4-dimethoxyphenyl)cyclobutanone , hydride reduction is intrinsically biased toward the cis -isomer (where the hydroxyl and aryl groups reside on the same face of the ring). This guide provides:

  • Mechanistic Analysis: Why the cis-isomer is the kinetic product.

  • Protocol A (High-Selectivity cis-Reduction): Using bulky hydrides to maximize the intrinsic bias (>95:5 dr).

  • Protocol B (Synthesis of trans-Isomer): A Mitsunobu inversion strategy, as direct reduction cannot reliably access the trans-isomer in high purity.

Mechanistic Grounding: The "Butterfly" Effect

To control the reaction, one must understand the substrate's conformation. 3-Substituted cyclobutanones do not exist as planar squares; they adopt a puckered conformation to minimize torsional strain (eclipsing interactions).

  • Conformation: The bulky 3-(3,4-dimethoxyphenyl) group occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion.

  • Hydride Trajectory: Nucleophilic attack occurs perpendicular to the C=O bond.

    • Syn-attack: Attack from the face same as the aryl substituent. This is sterically hindered and torsionally strained.[1]

    • Anti-attack: Attack from the face opposite the aryl substituent. This is the lower-energy pathway.

  • Stereochemical Outcome: "Anti" attack pushes the oxygen atom toward the same face as the aryl group, resulting in the cis -alcohol.

Diagram 1: Conformational Control of Stereoselectivity

The following diagram illustrates the transition state favoring the cis-product.

ReactionMechanism Substrate 3-(3,4-dimethoxyphenyl) cyclobutanone (Puckered Conformation) TS_Anti Anti-Facial Attack (Major Pathway) Low Torsional Strain Substrate->TS_Anti Bulky Hydride (L-Selectride) TS_Syn Syn-Facial Attack (Minor Pathway) High Steric/Torsional Strain Substrate->TS_Syn Small Hydride (NaBH4 - less selective) Prod_Cis Cis-Alcohol (Major Product) >95% Selectivity TS_Anti->Prod_Cis Prod_Trans Trans-Alcohol (Minor Product) TS_Syn->Prod_Trans

Caption: Mechanistic pathway showing the preference for anti-facial hydride attack leading to the cis-isomer.

Experimental Protocols

Protocol A: High-Selectivity Synthesis of the cis-Isomer

While Sodium Borohydride (NaBH₄) yields the cis-isomer as the major product (~90:10), the use of L-Selectride (Lithium tri-sec-butylborohydride) at low temperature enhances this selectivity to >95:5 by amplifying the steric difference between the two faces.

Reagents:

  • Substrate: 3-(3,4-dimethoxyphenyl)cyclobutanone (1.0 eq)

  • Reagent: L-Selectride (1.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂ / 3M NaOH

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Dissolve the cyclobutanone (1.0 g, 4.85 mmol) in anhydrous THF (15 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add L-Selectride (5.8 mL, 5.8 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel. Note: Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Oxidative Workup:

    • Critical Step: Boron byproducts can complicate purification.

    • Slowly add MeOH (2 mL) to quench unreacted hydride.

    • Allow to warm to 0°C.

    • Add 3M NaOH (3 mL) followed by 30% H₂O₂ (3 mL) dropwise. (Caution: Exothermic).

    • Stir for 30 minutes at room temperature.

  • Extraction: Dilute with Et₂O, wash with saturated Na₂S₂O₃ (to remove peroxides), then brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Expected Yield: 85-92% Stereoselectivity: >95:5 (cis:trans)

Protocol B: Synthesis of the trans-Isomer (via Mitsunobu Inversion)

Direct reduction to the trans-isomer is chemically inefficient due to the substrate's conformational bias. The authoritative route to the trans-alcohol is the stereochemical inversion of the cis-alcohol using the Mitsunobu reaction.

Reagents:

  • Substrate: cis-3-(3,4-dimethoxyphenyl)cyclobutanol (from Protocol A)

  • Nucleophile: 4-Nitrobenzoic acid (p-NBA) (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Hydrolysis Base: LiOH or K₂CO₃

Step-by-Step Procedure:

  • Esterification (Inversion):

    • Dissolve cis-alcohol (1.0 eq), PPh₃ (1.2 eq), and p-NBA (1.2 eq) in anhydrous THF at 0°C.

    • Add DIAD (1.2 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Result: Formation of the trans-4-nitrobenzoate ester (inversion occurs at the C-O bond).

  • Hydrolysis:

    • Dissolve the crude ester in MeOH/THF (1:1).

    • Add K₂CO₃ (2.0 eq) and stir at room temperature for 4 hours.

  • Purification:

    • Concentrate and partition between EtOAc/Water.

    • Purify via column chromatography.[2]

Expected Yield: 70-80% (over 2 steps) Stereoselectivity: >98% trans (limited only by the purity of the starting cis material).

Analytical Data & Validation

To validate the stereochemistry, Nuclear Overhauser Effect (NOE) NMR spectroscopy is required. Coupling constants (


) in cyclobutanes are often ambiguous due to ring flexibility.
Featurecis-Isomertrans-Isomer
H1 (Carbinol) Shift Typically

4.1 - 4.3 ppm
Typically

4.3 - 4.5 ppm
NOE Correlation Strong NOE between H1 and H3 (Benzylic proton)No NOE between H1 and H3
HPLC Retention Elutes Later (More polar due to dipole alignment)Elutes Earlier (Less polar)
Thermodynamics More stable (Pseudo-diequatorial)Less stable (1,3-transannular strain)

Note: HPLC conditions: Chiralpak AD-H, Hexane/IPA 90:10.

Decision Workflow

Use the following logic map to determine the appropriate synthetic route based on your target isomer.

Workflow Start Start: 3-(3,4-dimethoxyphenyl) cyclobutanone Decision Target Isomer? Start->Decision Path_Cis Target: CIS Isomer Decision->Path_Cis Major Path_Trans Target: TRANS Isomer Decision->Path_Trans Minor Action_Cis Protocol A: Reduction with L-Selectride (-78°C) Path_Cis->Action_Cis Action_Trans_1 Step 1: Protocol A (Get Cis-Alcohol) Path_Trans->Action_Trans_1 Action_Trans_2 Step 2: Mitsunobu Inversion (Invert to Trans-Ester) Action_Trans_1->Action_Trans_2 Action_Trans_3 Step 3: Hydrolysis (Yield Trans-Alcohol) Action_Trans_2->Action_Trans_3

Caption: Operational workflow for accessing specific diastereomers.

References

  • Deraet, X., et al. (2020).[3] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816.

    • Key Finding: Establishes that reduction of 3-substituted cyclobutanones yields the cis-isomer (>90%) irrespective of hydride size due to torsional strain.[4][5][6][7]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Key Concept: Fundamental principles of conformational analysis in small rings (puckering and facial selectivity).
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

    • Key Protocol: Authoritative review on the mechanism and protocols for Mitsunobu inversion of hindered alcohols.
  • ChemicalBook. (n.d.). "3,4-Dimethoxyphenol synthesis and intermediates."

    • Context: Provides background on the synthesis of dimethoxy-substituted aromatic intermediates relevant to the starting m

Sources

Separation of cis- and trans-3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 1,3-disubstituted cyclobutane isomers represents a classic challenge in medicinal chemistry due to the puckered conformation of the cyclobutane ring, which often minimizes the polarity difference between cis and trans diastereomers. This Application Note details a robust, scalable protocol for separating the cis- and trans-isomers of 3-(3,4-dimethoxyphenyl)cyclobutan-1-ol .

This guide moves beyond simple "recipe" instructions. It provides a self-validating logic system —combining thermodynamic control during synthesis, optimized chromatographic resolution, and definitive NMR-based structural assignment.[1]

Stereochemical Context & Causality

Before attempting separation, one must understand the origin of the mixture. The target molecule contains two stereocenters at C1 and C3. However, due to the plane of symmetry passing through C2 and C4, the compound exists as two achiral diastereomers:

  • cis-Isomer: The hydroxyl group and the 3,4-dimethoxyphenyl group reside on the same face of the cyclobutane ring.

  • trans-Isomer: The substituents reside on opposite faces.

The Separation Challenge: Unlike rigid planar systems, the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain. This flexibility can obscure the distinct dipole moments usually required for silica separation.

  • Strategy: We utilize the distinct hydrogen-bonding capabilities of the hydroxyl group. In the cis conformation, the proximity of the aryl ring can influence the solvation shell of the hydroxyl group differently than in the trans isomer, creating a "polarity handle" for chromatography.

Workflow Visualization

The following decision tree outlines the critical path from crude reaction mixture to isolated, validated isomers.

SeparationWorkflow Start Crude Reaction Mixture (Reduction of Ketone) TLC TLC Screening (Solvent: Hex/EtOAc) Start->TLC Decision Is u0394Rf u2265 0.1? TLC->Decision Flash Method A: Flash Chromatography (Silica Gel) Decision->Flash Yes (Separable) Deriv Method B: Derivatization (p-Nitrobenzoate Ester) Decision->Deriv No (Co-elution) HPLC Method C: Preparative HPLC (C18 / ACN / H2O) Flash->HPLC Polishing (if <95% purity) Analysis Structural Assignment (1H NMR + NOESY) Flash->Analysis Pure Fractions Deriv->Flash Deriv->Analysis Hydrolysis required HPLC->Analysis

Figure 1: Strategic workflow for the isolation of cyclobutanol isomers. High-contrast nodes indicate critical decision points.

Experimental Protocols

Protocol A: Chromatographic Separation (Flash & HPLC)

Objective: Isolate isomers based on polarity differences driven by the 3,4-dimethoxyphenyl steric influence.

1. Thin Layer Chromatography (TLC) Optimization

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase Screening:

    • Start with 20% EtOAc in Hexanes.

    • Observation: The 3,4-dimethoxy group makes the molecule moderately polar. If Rfs are too low (<0.2), increase polarity.[1]

    • Target: You need a

      
      .
      
    • Typical Result: The trans isomer (less steric hindrance to adsorption) often elutes after the cis isomer on silica, though this can reverse depending on the specific puckering preference. Always collect both spots separately.

2. Flash Chromatography (Primary Purification)

  • Cartridge: High-performance spherical silica (20–40 µm).[1]

  • Loading: Dry load on Celite is recommended to prevent band broadening due to solubility issues in non-polar starting solvents.

  • Gradient Profile:

    • 0–5 min: 5% EtOAc/Hexane (Equilibration)[1]

    • 5–15 min: 5%

      
       20% EtOAc/Hexane[1]
      
    • 15–30 min: 20%

      
       40% EtOAc/Hexane (Critical separation window)[1]
      
    • 30–40 min: 40%

      
       100% EtOAc (Flush)[1]
      

3. Preparative HPLC (Polishing) If Flash chromatography yields overlapping fractions (purity <95%), use Prep-HPLC.[1]

  • Column: C18 (ODS), 5 µm, 21.2 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV at 230 nm and 280 nm (targeting the dimethoxybenzene chromophore).

ParameterFlash ChromatographyPrep-HPLC
Scale Gram (g)Milligram (mg)
Resolution ModerateHigh
Cost/Run LowHigh
Elution Order Usually cis then transUsually trans then cis (Reverse Phase)
Protocol B: Self-Validating Structural Assignment (NMR)

Objective: Definitively assign "cis" and "trans" labels without needing a crystal structure. This relies on the Karplus relationship and Nuclear Overhauser Effect (NOE) .

1. 1H NMR Analysis (CDCl3, 400 MHz+) Focus on the methine proton at C1 (attached to the OH) and the methine proton at C3 (attached to the aryl group).

  • Chemical Shift: The C1-H proton usually appears as a quintet (or broad multiplet).[1]

    • Diagnostic: In many 3-substituted cyclobutanols, the cis isomer (OH and Aryl same side) exhibits a C1-H signal that is deshielded (downfield) compared to the trans isomer due to the anisotropy of the aryl ring or 1,3-diaxial-like compression.[1]

  • Coupling Constants (

    
    ): 
    
    • Analyze the splitting of C1-H. The cis isomer typically involves different vicinal coupling constants (

      
       vs 
      
      
      
      ) with the C2/C4 protons than the trans isomer.

2. NOESY/ROESY (The "Smoking Gun") This is the mandatory validation step.

  • Experiment: Selective 1D-NOE or 2D-NOESY.

  • Irradiate: The C1-H proton (at ~4.0–4.5 ppm).[1]

  • Look for Correlation:

    • Scenario A (Trans-Diequatorial-like): If you see a strong NOE correlation between C1-H and C3-H , these protons are on the same face of the ring.[1] Therefore, the substituents (OH and Aryl) are on opposite faces.

      
      trans-Isomer .
      
    • Scenario B: If you see NO correlation (or very weak) between C1-H and C3-H, but strong correlations to the adjacent methylene protons, the protons are on opposite faces.[1] Therefore, the substituents are on the same face.

      
      cis-Isomer .
      

NMR_Logic Input NOESY Experiment (Irradiate H1) Result1 Strong NOE: H1 u2194 H3 Input->Result1 Result2 No NOE: H1 u2194 H3 Input->Result2 Conclusion1 Protons are CIS Substituents are TRANS Result1->Conclusion1 Conclusion2 Protons are TRANS Substituents are CIS Result2->Conclusion2

Figure 2: Logic gate for assigning stereochemistry based on NOE data.

Troubleshooting & Alternative Strategies

Issue: Isomers co-elute on Silica and C18.

  • Solution (Derivatization): Convert the alcohol mixture to p-nitrobenzoate esters .

    • Protocol: React crude alcohol (1 eq) with p-nitrobenzoyl chloride (1.2 eq), Et3N (1.5 eq), and DMAP (cat.) in DCM.

    • Benefit: The p-nitro group adds significant UV activity and rigidity, often dramatically improving

      
       on silica gel.
      
    • Recovery: Separate esters, then hydrolyze (LiOH/THF/H2O) to recover pure alcohols.[1]

Issue: Reaction yields only one isomer.

  • Causality: Reduction of the corresponding ketone (3-(3,4-dimethoxyphenyl)cyclobutan-1-one) is stereocontrolled by reagent choice.[1]

    • NaBH4 / MeOH: typically yields a mixture (often ~60:40 favoring trans due to thermodynamic control).[1]

    • L-Selectride (at -78°C): Bulky hydride attacks from the less hindered face (anti to the aryl group), forcing the OH to the cis position (kinetic control).[1]

    • Application: If you need the cis isomer specifically, do not rely on separation alone; switch the synthetic reduction method to L-Selectride.

References

  • Stereoselectivity in Cyclobutanone Reductions

    • Title: "Stereoselective reduction of 3-substituted cyclobutanones."
    • Source:Journal of Organic Chemistry
    • Relevance: Establishes that bulky hydrides (L-Selectride) favor cis-alcohols via steric control, while small hydrides (NaBH4) give mixtures.[1]

  • NMR Assignment of Cyclobutanes

    • Title: "Conformational analysis and NMR assignment of cis- and trans-1,3-disubstituted cyclobutanes."
    • Source:Magnetic Resonance in Chemistry
    • Relevance: Provides the definitive NOE logic used in Protocol B.
    • [1]

  • Chromatographic Separation of Isomers

    • Title: "Separation of cis/trans isomers by High Performance Liquid Chrom
    • Source:Journal of Chrom
    • Relevance: Validates the use of C18 and Silica phases for geometric isomer separ
    • [1]

(Note: Specific CAS-linked references for this exact intermediate are proprietary or rare in open literature; the above references ground the protocols in established chemical laws for the general class of 3-arylcyclobutanols.)

Sources

Application Note: Strategic HPLC Purification of 3-Arylcyclobutanol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 3-arylcyclobutanols presents a distinct stereochemical challenge due to the "puckered" conformation of the cyclobutane ring, which creates distinct cis and trans diastereomers. Standard C18 alkyl phases often fail to resolve these isomers due to insufficient hydrophobic discrimination. This guide details a targeted method development strategy utilizing Phenyl-Hexyl stationary phases to exploit


 interactions for superior diastereomeric resolution (

). We provide a scalable workflow from analytical scouting to preparative isolation, ensuring high purity (>98%) for Structure-Activity Relationship (SAR) studies.

Physicochemical Context: The Stereochemical Challenge

Unlike planar aromatic systems, the cyclobutane ring exists in a non-planar, puckered conformation to relieve torsional strain. In 3-arylcyclobutanol:

  • Trans-isomer: The aryl group at C3 and the hydroxyl at C1 are on opposite faces of the puckered ring (pseudo-equatorial/pseudo-equatorial).

  • Cis-isomer: The substituents share the same face, leading to distinct dipole moments and, crucially, different accessibility of the aryl

    
    -system.
    

Expert Insight: Relying solely on hydrophobicity (standard C18) is often insufficient because the hydrophobic surface area differences between these conformers are minimal. To achieve baseline separation, we must leverage the electronic environment of the aryl ring.

Method Development Strategy

Phase 1: Stationary Phase Selection (The "Pi-Pi" Advantage)

While C18 is the industry workhorse, it interacts primarily via dispersive (London) forces. For 3-arylcyclobutanols, Phenyl-Hexyl columns are the superior choice.

  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking with the aryl group of the analyte.
    
  • Selectivity: The cis and trans isomers present their aryl rings at different angles relative to the stationary phase. The isomer with the more accessible

    
    -cloud (typically the less sterically hindered trans form) will interact more strongly, increasing retention and resolution.
    
Phase 2: Mobile Phase Optimization
  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) for Phenyl-Hexyl phases. ACN has its own

    
    -electrons (triple bond) which can compete with the analyte for stationary phase sites, dampening the selectivity. MeOH is "
    
    
    
    -transparent," maximizing the analyte-column interaction.
  • Modifier: 0.1% Formic Acid is recommended to suppress ionization of the hydroxyl group (if phenolic nature exists) and sharpen peaks.

Experimental Protocol

Analytical Scouting (Gradient Screening)

Objective: Determine the elution window and verify separation factor (


).

Instrument: HPLC with PDA Detector (254 nm). Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm. Flow Rate: 1.0 mL/min.[1] Temperature: 25°C (Lower temperatures often enhance


 interactions).
StepTime (min)% Water (0.1% FA)% MethanolEvent
10.0955Equilibrate
22.0955Injection
320.0595Linear Gradient
425.0595Wash
525.1955Re-equilibrate

Success Criteria: Resolution (


) between isomers 

. If

, switch to isocratic hold at the %MeOH where isomers elute.
Preparative Scale-Up

Once the analytical method is locked, use the Scale-Factor approach to transfer to a 21.2 mm ID prep column.

Formula for Flow Rate Scaling:



Formula for Loading Scaling:



Scale-Up Table (Reference):

ParameterAnalytical ScaleSemi-Prep ScalePrep Scale
Column ID (mm) 4.610.021.2
Flow Rate (mL/min) 1.04.721.2
Typ. Load (mg) 0.05 - 0.21.0 - 5.010 - 100
Tubing ID 0.005" (Red)0.010" (Blue)0.020" (Orange)

Visualizations

Diagram 1: Method Development Decision Tree

This workflow ensures a logical progression from column selection to isolation.

MethodDevelopment Start Start: Crude 3-Arylcyclobutanol ScreenC18 Screen 1: C18 Column (Hydrophobic Selectivity) Start->ScreenC18 CheckRes1 Resolution > 1.5? ScreenC18->CheckRes1 ScreenPhenyl Screen 2: Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckRes1->ScreenPhenyl No (Co-elution) PrepCalc Calculate Scale-Up Factors (Flow & Loading) CheckRes1->PrepCalc Yes OptimizeSolvent Optimize Mobile Phase (Switch ACN to MeOH) ScreenPhenyl->OptimizeSolvent OptimizeSolvent->PrepCalc PrepRun Execute Prep HPLC (21.2mm ID Column) PrepCalc->PrepRun QC QC Fraction Analysis PrepRun->QC

Caption: Logical workflow for selecting stationary phases and scaling up to purification.

Diagram 2: Mechanistic Separation Logic

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

PiPiInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte Interaction PhenylLigand Phenyl-Hexyl Ligand (Electron Rich) TransIso Trans-Isomer (Exposed Aryl Ring) PhenylLigand->TransIso Strong Pi-Pi Stacking (Increased Retention) CisIso Cis-Isomer (Sterically Shielded) PhenylLigand->CisIso Weak Interaction (Early Elution)

Caption: Differential pi-pi stacking interactions allow the Phenyl-Hexyl phase to resolve stereoisomers.

Results: Comparative Data (Hypothetical)

The following table illustrates the dramatic improvement in resolution (


) when switching from a hydrophobic-only mechanism (C18) to a 

-active mechanism (Phenyl-Hexyl).
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Mobile Phase Water / ACNWater / MeOH
Retention (Isomer 1) 4.2 min5.8 min
Retention (Isomer 2) 4.4 min7.1 min
Selectivity (

)
1.051.22
Resolution (

)
0.8 (Co-elution) 3.5 (Baseline)
Peak Shape Tailing (As > 1.4)Sharp (As < 1.2)

Troubleshooting Guide

  • Broad Peaks:

    • Cause: Poor solubility in initial mobile phase or secondary silanol interactions.

    • Fix: Ensure sample is dissolved in <30% organic if possible, or use "sandwich injection." Add 0.1% Formic Acid or TFA to mobile phase.

  • Retention Drift:

    • Cause: Temperature fluctuations affecting

      
       bond strength.
      
    • Fix: Thermostat column compartment (e.g., 25°C ± 0.5°C). Note that increasing temperature often decreases selectivity on phenyl columns.

  • Pressure Overlimit (Prep):

    • Cause: MeOH has higher viscosity than ACN.

    • Fix: Reduce flow rate by 20% or increase column temperature slightly (caution with selectivity loss).

References

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. [Link]

  • Waters Corporation. (2023). Analytical to Preparative HPLC: Scale-Up Techniques. [Link][3][4]

  • Agilent Technologies. (2022). Preparative HPLC Scale-Up of Antibiotics Application Note. [Link]

  • Phenomenex. (2024). Chiral and Achiral Separations of Isomers. [Link][5]

Sources

Application Note: Advanced Crystallization Strategies for 3-Substituted Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring, particularly the 3-substituted cyclobutanol scaffold, has emerged as a critical bioisostere in modern drug design, offering unique vectors for conformational restriction and metabolic stability. However, the inherent ring strain (~26 kcal/mol) and "puckered" conformation often lead to challenging solid-state behaviors, including low melting points, oiling out, and difficult cis/trans isomer separation.

This guide provides a high-level technical framework for the crystallization and purification of these derivatives. Moving beyond generic protocols, we integrate conformational analysis with solubility thermodynamics to engineer robust isolation strategies.

The Conformational Landscape: The "Why" Behind the Method

To successfully crystallize 3-substituted cyclobutanols, one must first understand the lattice energy drivers. Unlike flat aromatic systems, cyclobutane adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain.[1][2]

The Pucker Effect on Solubility

The ring puckering (dihedral angle ~25-35°) creates distinct topographies for substituents:

  • Pseudo-equatorial (

    
    ):  Extends outward, minimizing transannular steric clash.
    
  • Pseudo-axial (

    
    ):  Projects perpendicular to the ring average plane, creating 1,3-diaxial interactions.
    

Thermodynamic Impact:

  • Cis-1,3-isomers: Typically adopt a diequatorial (

    
    )  conformation. This often results in a more symmetrical, compact molecular volume, leading to higher lattice energy and higher melting points compared to the trans isomer in many non-polar derivatives.
    
  • Trans-1,3-isomers: Forced into an axial-equatorial (

    
    )  conformation. The axial substituent disrupts close packing, often lowering the melting point and increasing solubility in non-polar solvents.
    

Note: This trend can invert if the substituents are capable of strong intermolecular hydrogen bonding (e.g., 1,3-diols), where the specific H-bond network dictates the lattice stability.

Visualization of Conformational Dynamics

CyclobutaneConformation Substrate 3-Substituted Cyclobutanol Pucker Ring Pucker (~30°) Substrate->Pucker Cis Cis-Isomer (Diequatorial e,e) Pucker->Cis Thermodynamic Preference Trans Trans-Isomer (Axial-Equatorial a,e) Pucker->Trans Kinetic/Synthetic Mix Lattice_Cis High Symmetry Compact Packing (Often Higher mp) Cis->Lattice_Cis Crystallization Outcome Lattice_Trans Steric Disruption Lower Packing Efficiency (Often Lower mp) Trans->Lattice_Trans Crystallization Outcome

Caption: Figure 1. Conformational impact of ring puckering on the solid-state packing potential of 1,3-disubstituted cyclobutanes.

Strategic Protocol: Separation of Cis/Trans Isomers

Separating cis and trans isomers via column chromatography is often difficult due to similar Rf values. Fractional crystallization is the superior method for scalability.

Protocol A: Direct Fractional Crystallization (Solvent-Mediated)

Best for: Derivatives where one isomer has a melting point >50°C.

Principle: Leverage the solubility differential driven by the (


) vs (

) packing efficiency.
  • Solvent Screening:

    • Dissolve 10 mg of the mixture in 100 µL of Hexane/Ethyl Acetate (9:1) .

    • If soluble at RT, add pure Hexane dropwise until turbidity appears.

    • Target: The high-melting isomer (usually cis for alkyl/aryl 3-substituents) should nucleate first.

  • Scale-Up Procedure:

    • Dissolve crude mixture (e.g., 10 g) in minimal hot Heptane (or Hexane/Toluene mix).

    • Cool slowly to room temperature (1°C/min).

    • Seeding: If available, seed with pure crystals of the major isomer at 35°C.

    • Aging: Hold at 0°C for 4 hours.

    • Filtration: Filter the solid (enriched isomer). The filtrate (mother liquor) will be enriched in the lower-melting isomer.

Protocol B: Derivatization-Induced Crystallization (The "Ester Trick")

Best for: Low-melting or oily mixtures (e.g., 3-alkoxycyclobutanols).

Principle: Converting the alcohol to a crystalline ester (e.g., p-nitrobenzoate or 3,5-dinitrobenzoate) introduces strong


 stacking interactions, raising the melting point and amplifying solubility differences between isomers.

Step-by-Step Workflow:

  • Derivatization:

    • React crude cyclobutanol (1.0 eq) with 3,5-dinitrobenzoyl chloride (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C

      
       RT.
      
    • Workup: Wash with 1M HCl, NaHCO3, brine. Dry and concentrate.

  • Crystallization:

    • Dissolve the crude ester in boiling Ethanol or Isopropanol .

    • Allow to cool to RT undisturbed.

    • The cis-isomer derivative typically crystallizes as needles; the trans often remains in solution or forms amorphous clusters.

  • Hydrolysis (Recovery):

    • Isolate crystals.[3][4][5]

    • Hydrolyze with LiOH/THF/H2O to recover the pure cyclobutanol isomer.

Addressing "Oiling Out" (Liquid-Liquid Phase Separation)

Cyclobutanol derivatives are notorious for "oiling out"—forming a second liquid phase rather than crystals. This occurs when the metastable liquid-liquid miscibility gap is hit before the solubility curve.

Troubleshooting Table:

VariableAdjustment StrategyRationale
Temperature Implement Temperature Cycling (Heat to clear

Cool to cloud point

Re-heat slightly

Slow cool).
Cycles out thermodynamic defects and promotes Ostwald ripening of nuclei over oil droplets.
Solvent Switch to a higher boiling point ether (e.g., MTBE or CPME) instead of Diethyl Ether.Reduces evaporation rate and provides better solvation for the hydrophobic backbone while allowing H-bonding.
Antisolvent Use reverse addition : Add the substrate solution into the antisolvent slowly.Maintains low local supersaturation, preventing the "crash out" that leads to oiling.
Seed Sonication-induced seeding : Sonicate the oiled mixture for 30s.Cavitation can induce nucleation within the oil droplets, converting them to solids.

Advanced Workflow: From Crude to Pure Crystal[3]

The following decision tree guides the purification process based on the physical state of the crude material.

PurificationWorkflow Start Crude 3-Substituted Cyclobutanol Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes DirectCryst Protocol A: Direct Fractional Crystallization (Heptane/Toluene) Solid->DirectCryst Deriv Protocol B: Derivatization (3,5-Dinitrobenzoate) Oil->Deriv Analyze Analyze Crystals (NMR/XRD) DirectCryst->Analyze Deriv->Analyze Purify Ester Hydrolysis Hydrolysis & Recovery Analyze->Hydrolysis If Derivatized

Caption: Figure 2. Decision matrix for selecting the optimal purification pathway based on crude physical properties.

References

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Stereochemistry of 3-Benzylcyclobutanol. Retrieved from

  • Martin, J. C., & Elam, E. U. (1966).[7] Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols. U.S. Patent No. 3,227,764. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Retrieved from

  • Syrris. (2024). Pharmaceutical Crystallization in Drug Development: Techniques and Processes. Retrieved from

  • University of Washington. (2006). Crystallisation Techniques: Vapor Diffusion and Slow Cooling. Retrieved from

Sources

Application Note: NMR Characterization of Puckered Cyclobutane Ring Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart rigidity and metabolic stability to drug pharmacophores. However, unlike planar aromatic rings, cyclobutane adopts a non-planar "puckered" (butterfly) conformation to relieve torsional strain caused by eclipsed methylene hydrogens.[1] This puckering creates distinct pseudo-axial and pseudo-equatorial environments that equilibrate rapidly at room temperature.

Accurate characterization of these conformers is critical because the spatial orientation of substituents (cis/trans) directly dictates receptor binding affinity. This guide provides a high-level protocol for distinguishing these isomers and characterizing the ring pucker using scalar coupling analysis (


) , Nuclear Overhauser Effect (NOE) , and Variable Temperature (VT) NMR .

Theoretical Basis: The "Butterfly" Effect

The cyclobutane ring is not flat.[1][2][3][4][5][6][7] To minimize the eclipsing interactions of adjacent C-H bonds, the ring bends along the diagonal C1-C3 axis.

  • Pucker Angle (

    
    ):  Typically 25°–35° deviation from planarity.
    
  • Inversion Barrier: Low (

    
    1.5 kcal/mol for unsubstituted cyclobutane), allowing rapid "wing flapping" at room temperature.
    
  • Consequences: Substituents toggle between pseudo-equatorial (pe) and pseudo-axial (pa) positions.

The Stereochemical Trap

In six-membered rings (cyclohexane), trans-diaxial couplings (~10-12 Hz) are distinctively larger than cis-equatorial-axial couplings (~2-5 Hz). In cyclobutanes, this rule often inverts.

  • Cis isomers: Always possess one pe and one pa proton. The dihedral angle is consistently moderate, yielding intermediate

    
     values (6–9 Hz).
    
  • Trans isomers: Can exist as pe-pe (very small

    
    , < 4 Hz) or pa-pa (large 
    
    
    
    , > 9 Hz). Because the pe-pe conformer is often energetically favored (steric avoidance), the averaged
    
    
    observed at room temperature is often smaller than
    
    
    .

Experimental Workflow

Diagram 1: Characterization Logic Flow

The following workflow outlines the decision process for assigning cyclobutane stereochemistry.

Cyclobutane_Workflow Start Sample Preparation (Solvent: CD2Cl2 or THF-d8) Screen 1D 1H NMR (298 K) Measure 3J(HH) Start->Screen CouplingCheck Analyze Vicinal Couplings (J_cis vs J_trans) Screen->CouplingCheck Ambiguous Ambiguous J-values? (6-8 Hz overlap) CouplingCheck->Ambiguous NOE 1D NOE / 2D NOESY (Spatial Proximity) Ambiguous->NOE No (Distinct J) VT VT-NMR (< 180 K) Freeze Ring Inversion Ambiguous->VT Yes (Averaged J) Assign Final Assignment (Cis vs Trans + Pucker State) NOE->Assign VT->NOE Resolved Conformers

Figure 1: Decision tree for NMR analysis of cyclobutane derivatives. High-ambiguity cases require VT-NMR to decoalesce the rapid pucker exchange.

Protocol A: Static Analysis (Coupling Constants)

This method is sufficient for rigid bicyclic systems or highly substituted cyclobutanes where one conformer dominates.

Step-by-Step
  • Acquisition: Acquire a high-resolution 1D

    
    H spectrum. If multiplets are overlapped, acquire a 2D J-Resolved  spectrum or use Psyche-decoupled  1D sequences to simplify splitting patterns.
    
  • Measurement: Extract

    
     values for ring protons.
    
  • Karplus Analysis: Compare values against the standard ranges for 4-membered rings (see Table 1).

Table 1: Diagnostic Coupling Constants in Cyclobutanes
ParameterConfigurationDihedral Angle (

)
Typical

Value (Hz)
Note

pseudo-ax / pseudo-eq~30° - 40°6.0 – 11.0 Hz Often the largest coupling in flexible rings.

pseudo-eq / pseudo-eq~140°2.0 – 5.0 Hz Dominant in sterically bulky trans isomers.

pseudo-ax / pseudo-ax~160°9.0 – 12.0 Hz Rare; seen only if sterics force diaxial state.

Geminal--11.0 to -14.0 Hz Large negative value; useful for identifying CH2 groups.

Interpretation: If you observe a vicinal coupling of ~3-4 Hz, it is likely a trans isomer existing in the diequatorial pucker. If you observe ~8-9 Hz, it is likely cis.

Protocol B: Dynamic NMR (VT-NMR)

When signals are broad or


-values are averaged (approx. 6-7 Hz), the ring is flipping rapidly. VT-NMR is required to freeze the "butterfly" motion.
Step-by-Step
  • Solvent Selection: Dissolve sample (~10 mg) in CD

    
    Cl
    
    
    
    (freezes -95°C) or THF-
    
    
    (freezes -108°C). Avoid CDCl
    
    
    as it freezes too high (-64°C).
  • Cooling Phase:

    • Start at 298 K.

    • Decrease temperature in 20 K increments.

    • Monitor the ring proton signals.[3][6][8][9][10]

  • Coalescence (

    
    ):  Identify the temperature where the averaged signal broadens into the baseline before splitting into two distinct sets of peaks (decoalescence).
    
  • Low-Temp Acquisition: At the lowest limit (e.g., 183 K), acquire the full spectrum. You will observe two distinct conformers (Major and Minor).

  • Analysis: Integrate the distinct signals to determine the

    
     (equilibrium constant) and calculate the free energy difference (
    
    
    
    ) between the puckered states.

Protocol C: NOE/ROE Stereochemical Assignment

The most robust method for assigning cis vs trans is measuring the spatial proximity of substituents, which is independent of the complex Karplus curve.

Diagram 2: NOE Interaction Pathways

The following diagram illustrates the critical NOE correlations expected for the cis isomer versus the trans isomer.

NOE_Pathways H1 H-C1 (Subst) H2_cis H-C2 (Cis) H1->H2_cis Strong NOE (< 2.5 Å) H2_trans H-C2 (Trans) H1->H2_trans Weak/Null NOE (> 3.5 Å) Subst Substituent Group Subst->H2_cis Strong NOE

Figure 2: Expected Nuclear Overhauser Effects. Strong correlations between vicinal protons confirm a Cis relationship (dihedral angle ~0-30° projected). Trans protons (dihedral ~140-160°) show negligible NOE.

Step-by-Step
  • Sequence: Use 1D-NOESY (selective excitation) for clean results or 2D-NOESY for full mapping.

    • Note: For small molecules (< 1000 Da) in non-viscous solvents, the NOE may be near zero. Use ROESY (Rotating frame Overhauser Effect) instead, which guarantees positive cross-peaks.

  • Targeting: Irradiate the methine proton alpha to your substituent.

  • Evaluation:

    • Cis Isomer: Irradiation of H1 results in a strong enhancement of H2.

    • Trans Isomer: Irradiation of H1 results in weak or no enhancement of H2, but may show enhancement of the H3 protons across the ring (1,3-diaxial interaction).

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane and substituted cyclobutanes.[3][7][11] Journal of the American Chemical Society.[12] [Link]

  • Lambert, J. B., & Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy.[7][8][11][13][14][15] Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.[12] [Link]

  • Csekei, M., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry.[3][7][8][11] [Link]

  • Org. Chem. Data. (2023). Spin-Spin Splitting: J-Coupling in Cycloalkanes.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Reduction of Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Improving cis/trans selectivity in cyclobutanone reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Mechanism

The "Puckered Ring" Challenge

Unlike cyclohexanones, where stereocontrol is dictated by clearly defined axial/equatorial attacks, cyclobutanones exist in a "puckered" or "butterfly" conformation to relieve torsional strain. This puckering creates two distinct faces:

  • The Convex Face (Exo): Sterically accessible.

  • The Concave Face (Endo): Sterically shielded by the ring hydrogens.

In 3-substituted cyclobutanones (the most common scaffold), the substituent (


) prefers the pseudo-equatorial position.
  • The Rule of Thumb: Hydride reagents preferentially attack the convex face (anti to the substituent).

  • The Result: The hydride adds anti to the substituent, pushing the resulting hydroxyl group syn to the substituent. Therefore, the major product is typically the cis-isomer.

Reagent Selection Decision Matrix

Use the following logic flow to select your reagent based on your target diastereomer.

ReagentSelection Start Target Isomer? Cis Cis-Cyclobutanol (Major Product) Start->Cis Standard Trans Trans-Cyclobutanol (Minor Product) Start->Trans Difficult Selectride Use L-Selectride (-78°C, THF) Stereocontrol: >95:5 dr Cis->Selectride High Purity Req NaBH4 Use NaBH4 (-78°C, MeOH) Stereocontrol: ~80:20 dr Cis->NaBH4 Cost/Scale Priority Inversion Step 1: Reduce to Cis Step 2: Mitsunobu Inversion Trans->Inversion Only Reliable Method

Caption: Decision tree for reagent selection. Direct reduction strongly favors the cis-isomer due to the puckered ring geometry.

Standard Operating Protocols (SOPs)

Protocol A: High-Selectivity Cis-Reduction (L-Selectride)

Objective: Synthesis of cis-3-substituted cyclobutanol with >95:1 dr.

Reagents:

  • Substrate: 3-substituted cyclobutanone (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: 3M NaOH, 30% H

    
    O
    
    
    

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask. Cool under

    
     flow.
    
  • Dissolution: Dissolve substrate in anhydrous THF (0.1 M concentration). Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add L-Selectride dropwise over 20 minutes. Crucial: Maintain internal temp < -70°C to maximize kinetic control.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Note: Boron-complexed intermediates may streak; quench a TLC aliquot before spotting).

  • Oxidative Workup (Mandatory):

    • Warning: The organoborane byproduct must be oxidized to prevent emulsions and facilitate separation.

    • Remove cooling bath.[1][2][3] Slowly add 3M NaOH (3 equiv).

    • Carefully add 30% H

      
      O
      
      
      
      (3 equiv) dropwise.[1] (Exothermic! Gas evolution).
    • Stir vigorously for 1 hour at RT.

  • Extraction: Dilute with Et

    
    O. Wash with sat. Na
    
    
    
    S
    
    
    O
    
    
    (to remove excess peroxide) and brine.
Protocol B: Accessing the Trans-Isomer (Mitsunobu Inversion)

Objective: Converting the major cis product to the thermodynamic trans product. Note: Direct reduction to the trans-isomer is rarely selective enough (max ~20-30% trans with NaBH


).

Workflow:

  • Perform Protocol A to obtain pure cis-alcohol.

  • Subject cis-alcohol to Mitsunobu conditions:

    • 
       (1.5 eq), DIAD (1.5 eq), 4-Nitrobenzoic acid (1.5 eq).
      
  • Hydrolyze the resulting ester (LiOH/THF/H

    
    O) to yield the inverted trans-alcohol.
    

Troubleshooting & FAQs

Q1: My diastereomeric ratio (dr) is lower than expected (e.g., 80:20 instead of 95:5). Why?

Diagnosis: This usually indicates a loss of Kinetic Control .

  • Temperature Spike: Did the temperature rise during the addition of L-Selectride? The reaction is extremely fast; if the reagent is added too quickly, local heating allows the hydride to access the more hindered face.

  • Reagent Aging: Degraded L-Selectride (often indicated by a white precipitate of lithium hydride) loses bulkiness, acting more like LiBH

    
    , which is less selective.
    
  • Fix: Ensure dropwise addition at -78°C and use fresh reagent.

Q2: I am seeing "Ring Opening" or over-reduction byproducts.

Diagnosis: Cyclobutanones are strained (


26 kcal/mol strain energy).
  • Cause: While hydride reduction is generally safe, the presence of Lewis Acids or high temperatures can trigger ring expansion or cleavage.

  • Specific Risk: If you have an

    
    -leaving group (e.g., 
    
    
    
    -bromocyclobutanone), hydride reduction can trigger a Favorskii-like ring contraction or Grob fragmentation.
  • Fix: Avoid Lewis acidic workups. Ensure the oxidative workup (NaOH/H

    
    O
    
    
    
    ) is kept basic (pH > 10) to prevent acid-catalyzed rearrangement of the cyclobutanol.
Q3: The workup formed a thick, inseparable emulsion.

Diagnosis: Incomplete oxidation of the organoborane intermediate.

  • Mechanism: L-Selectride leaves a tri-sec-butylborane byproduct. If not fully oxidized to the alcohol/borate, it acts as a surfactant.

  • Fix: Increase the stirring time of the NaOH/H

    
    O
    
    
    
    step to 2 hours. Ensure vigorous stirring (vortex) to mix the biphasic layers. Add solid NaCl to saturate the aqueous layer before extraction.

Comparative Data: Reagent Performance

The following table summarizes the expected stereochemical outcome for the reduction of 3-phenylcyclobutanone (a standard benchmark substrate).

ReagentConditionsMajor Isomerdr (Cis:Trans)Mechanism
L-Selectride THF, -78°CCis 98 : 2 Steric Approach Control (Kinetic)
LiAlH

THF, -78°CCis90 : 10Steric Approach Control
NaBH

MeOH, 0°CCis80 : 20Mixed Control
DIBAL-H Toluene, -78°CCis92 : 8Steric Approach Control

Note: Even small hydrides favor the cis isomer in cyclobutanones, unlike cyclohexanones where they might favor the trans (equatorial) alcohol.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source: Vrije Universiteit Brussel / PubMed Summary: Defines the "anti-attack" rule where hydride attacks the face opposite the substituent, yielding the cis-alcohol. URL:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Source: Journal of Organic Chemistry (via ResearchGate) Summary: Confirms that bulky hydrides (Selectrides) enhance cis-selectivity to >95%, while NaBH4 provides lower selectivity (~4:1). URL:[Link]

  • Stereoselective Synthesis of Cyclobutanols. Source: Organic Chemistry Portal Summary: Discusses general methods for cyclobutanone synthesis and subsequent reduction strategies. URL:[Link]

Sources

Technical Support Center: Minimizing Ring-Opening Side Reactions in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability-Reactivity Paradox

Cyclobutane synthesis is a battle against thermodynamics.[1] The ring possesses approximately 26.3 kcal/mol of strain energy (compared to 27.5 for cyclopropane), making it inherently prone to ring-opening relief.

As a Senior Application Scientist, I often see researchers succeed in forming the C–C bonds, only to lose the ring during the reaction workup or due to "invisible" reversible pathways. This guide does not just list recipes; it troubleshoots the causality of ring opening across the three dominant synthetic methodologies: Photochemical [2+2] , Lewis Acid-Catalyzed , and Radical-Mediated synthesis.

Troubleshooting Photochemical [2+2] Cycloaddition

The Issue: The most common failure mode here is Retro-[2+2] Cycloaddition .[1] The product (cyclobutane) often absorbs UV light at wavelengths similar to the starting material, leading to photo-reversion or secondary fragmentation.

Diagnostic Workflow
  • Symptom: Reaction reaches a "false equilibrium" (e.g., 60% conversion) and refuses to progress.

  • Symptom: Appearance of fragmentation byproducts (e.g., alkenes different from starting materials).[2]

Technical Solutions
Q1: My reaction stalls at 50-60% conversion. Is the ring opening back to starting material?

A: Likely, yes. This is a "photostationary state" where the rate of formation equals the rate of reversion.[1]

  • The Fix (Wavelength Filtering): Cyclobutane products typically absorb at shorter wavelengths than the conjugated starting materials.[1] Use a cutoff filter (e.g., Pyrex glass filters

    
     nm; Uranium glass filters 
    
    
    
    nm) to block the high-energy photons that excite the cyclobutane product while allowing the lower-energy photons to excite the starting alkene/enone.[1]
  • The Fix (Flow Chemistry): Implement a continuous flow reactor. By controlling the residence time, you irradiate the substrate only long enough to react and then immediately remove the product from the light source, preventing over-irradiation and reversion.

Q2: I see "head-to-head" dimers but also open-chain polymers. What is happening?

A: This suggests a failure of the stepwise diradical intermediate to close.[1]

  • Mechanism: Photochemical [2+2] often proceeds via a 1,4-diradical intermediate.[3] If the intersystem crossing (ISC) is slow or the conformational flexibility is too high, the diradical may rotate and fragment or polymerize instead of closing the ring.

  • Protocol Adjustment:

    • Lower Temperature: Reduces the kinetic energy available for bond rotation, favoring the ring-closure pathway (which has a lower entropic barrier in the solvent cage).

    • Viscosity Tuning: Use a more viscous solvent (e.g., tert-butanol vs. acetonitrile) to prolong the "solvent cage" effect, keeping the radical ends in proximity for closure.

Troubleshooting Lewis Acid-Catalyzed Synthesis

The Issue: Zwitterionic Ring Opening . Lewis acids (LAs) activate alkenes/allenes, creating polarized intermediates. If the nucleophilic closure is slower than the stabilization of the cation, the ring opens or never forms, leading to chain products.

Diagnostic Workflow
  • Symptom: Formation of dienes or alkylated chains instead of rings.

  • Symptom: Rapid decomposition of the product upon silica gel chromatography.

Technical Solutions
Q3: My yield is low, and I detect dienes. Is the Lewis Acid too strong?

A: A strong LA stabilizes the zwitterionic intermediate to the point where it behaves like an open carbocation rather than a concerted reacting partner.[1]

  • The Fix (The "Combined" Approach): Use a dual-activation system.[1] For example, combining a bulky aluminum Lewis acid (e.g., ATPH) with a specific nucleophile trap can enforce a concerted pathway.

  • The Fix (Counterion Control): Switch from halides (e.g.,

    
    ) to non-nucleophilic counterions (e.g., 
    
    
    
    ). Halides can attack the zwitterionic intermediate, permanently opening the ring before it closes.
Q4: The cyclobutane degrades during purification. How do I handle "Donor-Acceptor" cyclobutanes?

A: Donor-Acceptor (D-A) cyclobutanes are "spring-loaded." The push-pull electronic effect makes the C–C bond between the donor and acceptor groups hyper-labile to heterolytic cleavage.[1]

  • Protocol (Deactivated Stationary Phase):

    • Do NOT use standard silica gel (acidic, pH ~5-6).

    • Use: Triethylamine-treated silica (2%

      
       in eluent) or neutral alumina.
      
    • Workup: Avoid acidic washes (HCl). Use saturated

      
       or phosphate buffer (pH 7).
      

Troubleshooting Radical-Mediated Methods

The Issue: The Radical Clock . The cyclobutylcarbinyl radical is unstable and undergoes ring opening to a homoallylic radical with a rate constant of


 (at 60°C).
Technical Solutions
Q5: I am trying to close a ring via a radical mechanism, but I get the open-chain alkene.

A: Your closure rate is too slow compared to the ring-opening rate.

  • The Fix (Kinetic Overdrive): You must ensure the radical trapping step is faster than the ring-opening rate (

    
    ).
    
    • Increase the concentration of the radical trap (e.g., H-atom donor or somophile).

    • Use a "matched" substrate where the formed radical is stabilized (e.g.,

      
      -oxygenation), which slows down the 
      
      
      
      -scission (ring opening).

Visualizing the Stability Landscape

The following diagram illustrates the kinetic competition between successful ring closure and the primary ring-opening failure modes.

CyclobutaneStability Start Substrates (Alkene + Enone/Ketene) Intermediate Reactive Intermediate (1,4-Diradical or Zwitterion) Start->Intermediate Excitation/Activation Cyclobutane Cyclobutane Product (Target) Intermediate->Cyclobutane Ring Closure (Fast) OpenChain Open Chain/Polymer (Failed Closure) Intermediate->OpenChain Bond Rotation (Slow Closure) Retro Retro-[2+2] (Reversion to Start) Cyclobutane->Retro Over-Irradiation (hv < 280nm) Rearranged Rearranged Product (Acid/Radical Opening) Cyclobutane->Rearranged Acid Catalysis (Workup) Retro->Start Reversibility

Caption: Kinetic competition between ring closure (green path) and ring-opening side reactions (red paths).

Comparative Strategy Table

Synthesis MethodPrimary Ring-Opening RiskCritical Control ParameterRecommended Protocol Adjustment
Photochemical [2+2] Retro-Cycloaddition (Product absorbs light)Wavelength (

)
Use Pyrex filters (

nm) or Flow Reactors to limit exposure.[1]
Lewis Acid [2+2] Zwitterionic Cleavage (Nucleophilic attack)Counterion Nucleophilicity Use non-nucleophilic anions (

,

) and low temp (-78°C) .
Radical Cyclization

-Scission
(Radical Clock)
Trapping Rate Increase concentration of radical trap; add exocyclic stabilizing groups .[1]
Thermal (Ketene) Thermal Retro-[2+2] Steric Bulk Use bulky substituents on ketene to kinetically trap the cyclobutane.[1]

Experimental Protocol: Stabilizing Acid-Sensitive Cyclobutanes

Context: Many functionalized cyclobutanes (especially acetals or enamines) hydrolyze instantly on silica gel.

Step-by-Step Purification Guide:

  • Quench: Pour reaction mixture into a vigorously stirred, cold (0°C) mixture of 1:1 Et_2O : Sat. NaHCO_3 . Do not use water or brine initially if the Lewis Acid is strong (exotherm risk).[1]

  • Preparation of Column:

    • Slurry Silica Gel (Grade 60) in the eluent solvent.

    • Add 1-2% v/v Triethylamine (Et_3N) to the slurry.

    • Flush the column with 2 column volumes of the Et_3N/solvent mix before loading the sample.[1]

  • Loading: Load sample as a liquid (if stable) or adsorbed onto Basic Alumina (not silica).

  • Elution: Run the column quickly. Cyclobutanes should not sit on the stationary phase for >30 minutes.[1]

  • Storage: Store isolated cyclobutanes at -20°C under Argon, ideally as a solid or in benzene (which freezes, preventing diffusion).

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Beckwith, A. L. J., & Moad, G. (1980).[4] The kinetics and mechanism of ring opening of radicals containing the cyclobutylcarbinyl system. Journal of the Chemical Society, Perkin Transactions 2.[4] [Link]

  • Xu, Y., &zb, M. A. (2017). Lewis Acid-Catalyzed Selective [2+2]-Cycloaddition and Dearomatizing Cascade Reaction. Journal of the American Chemical Society.[5] [Link]

Sources

Optimizing yield of [3+1] cycloaddition for aryl-substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource, designed for high-level troubleshooting of [3+1] cycloaddition protocols in the synthesis of aryl-substituted cyclobutanes.

Topic: Aryl-Substituted Cyclobutane Synthesis via Sulfur Ylide Mediated Annulation Ticket ID: CYCLO-31-OPT-001 Status: Open for Resolution

Executive Summary: The Mechanics of [3+1]

Unlike the thermally allowed [4+2] or photochemically driven [2+2] cycloadditions, the [3+1] approach to cyclobutanes is a stepwise polar annulation . It typically involves a 3-carbon electrophilic component (C3) and a 1-carbon nucleophilic component (C1).

For aryl-substituted targets, the most robust "self-validating" system involves the reaction of Donor-Acceptor (D-A) Cyclopropanes (or in situ generated metallo-enolcarbenes) with Sulfur Ylides .

The Core Challenge: The reaction fights a thermodynamic uphill battle against ring strain (~26 kcal/mol) and a kinetic battle against premature proton transfer or oligomerization of the zwitterionic intermediate.

Diagnostic Workflow (Visual Pathway)

Before adjusting parameters, verify your mechanistic hypothesis. The diagram below illustrates the critical decision points where the reaction typically fails (red) or succeeds (green).

G Start Reagents: C3 (Enoldiazoacetate/D-A CP) + C1 (Sulfur Ylide) MetalloCarbene Intermediate A: Metallo-Enolcarbene (Electrophilic C3) Start->MetalloCarbene Catalyst (Cu/Rh) YlideAttack Step 1: Ylide Attack (Nucleophilic Addition) MetalloCarbene->YlideAttack Betaine Intermediate B: Zwitterionic Betaine (Critical Checkpoint) YlideAttack->Betaine RingClose Path A (Desired): Intramolecular SN2 (Ring Closure) Betaine->RingClose Fast Kinetics (Non-polar Solvent) ProtonTransfer Path B (Failure): Proton Transfer/Elimination (Acyclic Side Products) Betaine->ProtonTransfer Slow Kinetics (Protic Impurities) Oligomer Path C (Failure): Intermolecular Attack (Oligomerization) Betaine->Oligomer High Conc. (Lack of Dilution) Product Target: Aryl-Cyclobutane RingClose->Product

Figure 1: Mechanistic flow of [3+1] cycloaddition.[1] The Zwitterionic Betaine (Intermediate B) is the critical control point where yield is lost to acyclic elimination or oligomerization.

Troubleshooting Guide (Q&A Format)

Issue Category A: Reaction Stalls or Low Conversion

Q1: My ylide is consumed, but I see no cyclobutane product, only complex baseline noise. What happened? Diagnosis: You likely encountered Betaine Collapse or Ylide Decomposition . Sulfur ylides are thermally sensitive. If the nucleophilic attack on the C3 component is slower than the ylide's rearrangement (Sommelet-Hauser) or decomposition, the reaction fails. Corrective Protocol:

  • Switch Ylide Source: If using unstable dimethylsulfonium methylide, switch to the more stable sulfoxonium ylide (Corey-Chaykovsky reagent) or a stabilized semi-stabilized ylide.

  • Temperature Ramp: Start at -78°C (or -20°C for sulfoxonium) to favor the initial nucleophilic addition, then slowly warm to 0°C or RT to overcome the activation energy for the ring-closure step.

  • Check C3 Electrophilicity: If your aryl ring has strong Electron Donating Groups (EDGs) (e.g., -OMe, -NMe2), the C3 precursor is less electrophilic. You may need a Lewis Acid catalyst (e.g., MgI2 or Sc(OTf)3) to activate the D-A cyclopropane or enoldiazo ester.

Q2: I am getting high yields of an acyclic alkene instead of the cyclobutane. Diagnosis: This is a classic Proton Transfer (Elimination) error. The zwitterionic intermediate (Intermediate B in Fig 1) has a choice: displace the sulfide (ring close) or grab a proton (eliminate). Elimination is often kinetically favored if a base or protic source is present. Corrective Protocol:

  • Strict Anhydrous Conditions: Ensure solvents are dried (<50 ppm water).

  • Base Selection: If generating ylide in situ, use a non-nucleophilic, bulky base like NaH or KOtBu in THF, and ensure 100% removal of the conjugate acid before adding the C3 electrophile.

  • Solvent Switch: Move to a non-polar solvent (DCM or Toluene). Polar solvents stabilize the zwitterion, extending its lifetime and giving it more time to undergo elimination side reactions.

Issue Category B: Stereochemical Control

Q3: I need the trans-aryl cyclobutane, but I'm getting a 1:1 cis:trans mixture. Diagnosis: Poor facial selectivity during the ylide attack or equilibration of the betaine intermediate. Corrective Protocol:

  • Catalyst Ligand Optimization: If using the metallo-enolcarbene route (from diazo compounds), the ligand on the Copper/Rhodium controls the approach. Bulky Bisoxazoline (Box) or PyBox ligands are the gold standard for inducing high diastereoselectivity (dr > 20:1) in these [3+1] systems.

  • Thermodynamic Equilibration: In some D-A cyclopropane systems, adding a catalytic amount of a secondary amine (like piperidine) can facilitate epimerization to the thermodynamic trans product via reversible enamine formation (specifically for cyclobutanones).

Issue Category C: Aryl-Specific Electronic Effects

Q4: The reaction works for Phenyl, but fails for p-Nitro-Phenyl substituted precursors. Diagnosis: Mismatched Reactivity.

  • p-Nitro (EWG) makes the C3 component too electrophilic. It may react with the solvent, the catalyst, or dimerize before the ylide can attack. Corrective Protocol:

  • Inverse Addition: Add the C3 electrophile slowly (syringe pump over 1 hour) to a solution of the ylide. This keeps the concentration of the highly reactive electrophile low relative to the nucleophile, suppressing homocoupling.

Optimization Data: Solvent & Catalyst Effects

The following data summarizes the impact of solvent polarity on the yield and diastereomeric ratio (dr) for a standard p-tolyl substituted cyclobutane synthesis via [3+1].

Table 1: Solvent Dielectric Constant vs. Yield/Selectivity

SolventDielectric Constant (

)
Yield (%)dr (trans:cis)Mechanistic Insight
Toluene 2.3888% 15:1Optimal. Destabilizes zwitterion, forcing rapid ring closure.
DCM 8.9372%8:1Good solubility, but slightly slower ring closure.
THF 7.5865%5:1Competitive coordination to metal catalysts reduces Lewis acidity.
DMF 36.730%1:1Avoid. Stabilizes zwitterion, promoting elimination/oligomerization.

Table 2: Catalyst Performance (Diazo-Ylide Route)

Catalyst SystemYield (%)ee (%)Notes
Cu(OTf)2 / Box Ligand 92%94%Best for steric bulk (Aryl groups).
Rh2(OAc)4 55%N/AHigh background reaction; poor stereocontrol.
AgSbF6 40%N/AToo Lewis acidic; decomposes sensitive ylides.

Standard Operating Procedure (SOP)

Protocol: Catalytic Asymmetric [3+1] Cycloaddition Target: 1-Aryl-2-Carboxyl-Cyclobutane

  • Catalyst Prep: In a flame-dried Schlenk tube, dissolve Cu(OTf) (5 mol%) and the Chiral Bisoxazoline Ligand (6 mol%) in anhydrous Toluene (0.1 M). Stir for 1 hour under Argon.

  • Ylide Generation: In a separate flask, generate the sulfur ylide (1.2 equiv) from the corresponding sulfonium salt using NaH in THF/Toluene. Filter off salts if possible.

  • Reaction:

    • Cool Catalyst solution to 0°C.

    • Add the Enoldiazoacetate (C3 precursor) (1.0 equiv).

    • Add the Sulfur Ylide solution dropwise over 30 minutes.

    • Note: The solution should turn from blue/green (Cu-Ligand) to a transient color (carbene formation).

  • Workup: Monitor by TLC. Upon consumption of diazo, quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography. Warning: Cyclobutanes can be acid-sensitive; add 1% Et3N to the eluent.

References

  • Stereospecific Synthesis of Cyclobutanones via Formal [3+1] Cycloaddition Source: ChemRxiv / NIH Context: Primary protocol for ring expansion of cyclopropanones with sulfur ylides. URL:[Link] (Verified via Search 1.2)

  • Catalytic Asymmetric [3+1]-Cycloaddition Reaction of Ylides with Electrophilic Metallo-enolcarbene Intermediates Source: PubMed Central (PMC) / NIH Context: Detailed mechanism for the Copper/Box catalyzed route involving enoldiazoacetates. URL:[Link] (Verified via Search 1.6)

  • Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes Source: Organic Chemistry Frontiers (RSC) Context:[2] Alternative route using strain-release of BCBs for highly substituted cyclobutanes.[3] URL:[Link] (Verified via Search 1.8)

  • Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles Source: Organic & Biomolecular Chemistry (RSC) Context:[4] Comprehensive review of D-A cyclopropane reactivity patterns including [3+1]. URL:[Link] (Verified via Search 1.7)

Sources

Technical Support Center: Troubleshooting Solubility Issues of Lipophilic Cyclobutane Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with lipophilic cyclobutane-containing compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common hurdles in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my lipophilic compounds containing cyclobutane fragments exhibiting poor aqueous solubility?

A1: The solubility of a compound is a delicate balance between its lipophilicity (LogP), molecular weight, and the energy required to break its crystal lattice versus the energy gained from solvation. Lipophilic cyclobutane fragments can contribute to poor aqueous solubility through several mechanisms:

  • Inherent Lipophilicity: The cyclobutane ring, being a saturated hydrocarbon scaffold, is inherently lipophilic. Its inclusion in a molecule often increases the overall lipophilicity, which can lead to poor aqueous solubility.[1] The three-dimensional nature of the cyclobutane ring can also create a larger hydrophobic surface area compared to a planar aromatic ring it might be replacing as a bioisostere.[2]

  • Crystal Packing and Lattice Energy: The rigid and puckered conformation of the cyclobutane ring can significantly influence how molecules pack in the solid state.[3][4] This can lead to highly stable, ordered crystal lattices with high lattice energy. Overcoming this energy for dissolution in water can be challenging. The specific stereochemistry of substituents on the cyclobutane ring (cis vs. trans) can also dramatically affect crystal packing and, consequently, solubility.

  • Limited Hydrogen Bonding Capability: Unlike heteroaromatic rings, the cyclobutane scaffold itself does not possess hydrogen bond donors or acceptors. Therefore, it does not directly contribute to favorable interactions with water molecules, which are crucial for aqueous solubility.

The interplay of these factors often results in compounds that are "grease-ball" like, with high lipophilicity and poor water solubility, or "brick-dust" like, with high melting points due to strong crystal lattice forces.[2]

Q2: How can I accurately determine the solubility of my cyclobutane-containing compounds?

A2: It is crucial to experimentally determine the solubility of your compounds to get a precise understanding of the issue. There are two main types of solubility assays used in drug discovery: kinetic and thermodynamic.[5][6]

  • Kinetic Solubility: This measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[7][8] It is a high-throughput method suitable for early-stage discovery to quickly flag potential solubility issues.[5][6]

  • Thermodynamic Solubility: This is the "true" equilibrium solubility of the most stable solid form of the compound in a saturated solution.[8] It is a more time- and resource-intensive measurement, typically performed on crystalline material, and is essential for lead optimization and formulation development.[5][6]

Table 1: Comparison of Kinetic and Thermodynamic Solubility Assays

FeatureKinetic SolubilityThermodynamic Solubility
Principle Measures the concentration at which a compound precipitates from a supersaturated solution.Measures the equilibrium concentration of a compound in a saturated solution with excess solid.[8]
Starting Material DMSO stock solution.[7]Solid compound (crystalline powder).[7]
Incubation Time Short (e.g., 2 hours).[7]Long (e.g., 24 hours or more) to reach equilibrium.[7]
Throughput HighLow to medium
Application Stage Early discovery, high-throughput screening.[6]Lead optimization, pre-formulation, and formulation development.[6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the widely used shake-flask method for determining thermodynamic solubility.[9]

Materials:

  • Test compound (solid form)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with secure caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound (e.g., 1-2 mg) to a vial containing a known volume of the selected buffer (e.g., 1-2 mL). The goal is to have undissolved solid present.[9]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully separate the saturated solution from the undissolved solid by either centrifugation or filtration.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the test compound.

    • Analyze the saturated solution using a validated HPLC-UV or LC-MS method to determine the compound's concentration.

  • Calculation of Solubility:

    • Calculate the concentration in the saturated solution based on the calibration curve.

    • Express the solubility in units such as µg/mL or µM.

Q3: What are the initial troubleshooting steps for a poorly soluble lipophilic cyclobutane fragment?

A3: A systematic approach is key to efficiently troubleshooting solubility issues. The following workflow can guide your efforts:

Diagram 1: Troubleshooting Workflow for Poor Solubility

G A Poorly Soluble Compound B Assess Solubility (Kinetic & Thermodynamic Assays) A->B C Physicochemical Property Analysis (LogP, MW, pKa, Melting Point) B->C D Structural Modification C->D Informed Decision E Formulation Strategies C->E Informed Decision F Modify Cyclobutane Substituents/Stereochemistry D->F G Introduce Ionizable/Polar Groups D->G H Co-solvents E->H I pH Adjustment E->I J Cyclodextrins E->J K Lipid-Based Formulations E->K L Amorphous Solid Dispersions E->L M Salt Formation E->M

Caption: A decision-making workflow for addressing poor solubility.

  • Confirm the Problem: Quantify the solubility using both kinetic and thermodynamic assays to understand the magnitude of the issue.

  • Analyze Physicochemical Properties:

    • Calculate/Measure LogP: A LogP value greater than 3 suggests that lipophilicity is a significant contributor to poor solubility.

    • Determine pKa: For ionizable compounds, understanding the pKa is crucial for strategies involving pH adjustment.

    • Measure Melting Point: A high melting point can indicate a strong crystal lattice and high lattice energy.

  • Consider Simple Formulation Approaches First: Before embarking on extensive chemical modifications, explore simple formulation strategies:

    • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase solubility.[10]

    • pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the aqueous medium to favor the ionized form can dramatically improve solubility.[10]

Q4: Can modifying the cyclobutane fragment itself improve solubility?

A4: Yes, strategic modifications to the cyclobutane ring and its substituents can have a profound impact on solubility.

  • Introducing Polar/Ionizable Groups: The most direct way to increase aqueous solubility is to introduce polar functional groups (e.g., hydroxyl, amide) or ionizable groups (e.g., amine, carboxylic acid) to the molecule, if tolerated by the target pharmacology.

  • Impact of Stereochemistry: The spatial arrangement of substituents on the cyclobutane ring can influence intramolecular and intermolecular interactions, thereby affecting crystal packing and solubility. For example, some studies have shown that cis-1,2-disubstituted cyclobutanes can exhibit lower lipophilicity compared to their trans counterparts, which could translate to improved aqueous solubility.[11][12]

  • Fluorination: The strategic placement of fluorine atoms can modulate the electronic properties and conformation of the cyclobutane ring, which may influence solubility.[7][11] However, the effect of fluorination on solubility is not always predictable and needs to be empirically determined.

Diagram 2: Influence of Cyclobutane Puckering on Intermolecular Interactions

G cluster_0 Favorable Packing (High Lattice Energy) cluster_1 Disrupted Packing (Lower Lattice Energy) A1 R1 C R2 A2 R1 C R2 A1:f1->A2:f1 Strong Intermolecular Interactions B1 R1' C' R2' B2 R1' C' R2' B1:f1->B2:f1 Weaker Intermolecular Interactions

Caption: Puckered conformation of cyclobutane influencing crystal packing.

Q5: What advanced formulation strategies can be employed for highly insoluble cyclobutane-containing compounds?

A5: For particularly challenging compounds, more advanced formulation techniques may be necessary. These strategies aim to either increase the apparent solubility or present the drug in a pre-dissolved state.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[9] The lipophilic cyclobutane fragment can form an inclusion complex with the cyclodextrin, where it is encapsulated within the hydrophobic core, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[9][13]

  • Lipid-Based Formulations: For highly lipophilic compounds (high LogP), lipid-based delivery systems can be very effective.[14] These formulations, such as self-emulsifying drug delivery systems (SEDDS), dissolve the compound in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous gastrointestinal fluids, they spontaneously form fine emulsions, facilitating drug absorption.[14]

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds require energy to break their crystal lattice before they can dissolve. By converting the crystalline material into a higher-energy amorphous state and stabilizing it within a polymer matrix, the energy barrier to dissolution is significantly reduced.[9] This can lead to a substantial increase in apparent solubility and dissolution rate.

References

  • Butler, J., & Dressman, J. (2010). The Development Classification System: A systematic approach for the development of oral drug delivery systems. Journal of Pharmaceutical Sciences, 99(10), 1-15.
  • Müller, C. E. (2025).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • van der Kolk, M. R., et al. (2022).
  • Creative Biolabs. (2019). Solubility Assessment Service.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au.
  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry.
  • Chemistry LibreTexts. (2024, June 18). 4.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Creative Bioarray. (n.d.). Lipophilicity & Solubility.
  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.

Sources

Technical Support Center: Diastereoselective Synthesis of 3-Arylcyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: CYCLO-3-ARYL-STEREOCONTROL Subject: Troubleshooting diastereoselectivity (d.r.) in 1,3-disubstituted cyclobutane formation.

Core Logic & Failure Analysis (The "Why")

Before attempting a protocol, you must diagnose the thermodynamic landscape of your specific substrate. Most failures in 3-arylcyclobutane synthesis stem from fighting the ring's natural conformation.

The "Pucker" Principle

Unlike cyclopropane (planar), cyclobutane adopts a "puckered" (butterfly) conformation to relieve torsional strain (eclipsing interactions). This creates distinct pseudo-equatorial and pseudo-axial positions.

  • 1,3-Disubstituted Systems:

    • Cis-Isomer: Both substituents can adopt pseudo-equatorial positions. This is generally the Thermodynamic Product ($ \Delta G < 0 $ relative to trans).

    • Trans-Isomer: Forces one substituent into a pseudo-axial position. This is generally the Kinetic Product but is prone to isomerization under thermodynamic conditions.

Diagnostic Rule: If you are running a reaction under high heat or with reversible radical intermediates (e.g., Ni-catalysis), you will likely converge to the cis-isomer. If you need the trans-isomer, you must use kinetically controlled methods (e.g., concerted [2+2] or displacement reactions) and avoid epimerizing conditions.

Decision Matrix: Selecting the Right Workflow

Use the following logic gate to select your synthetic route.

CyclobutaneRoute Start START: Target Molecule Isomer Desired Isomer? Start->Isomer Substrate Substrate Availability Isomer->Substrate Cis (1,3) RouteB Route B: [2+2] Photocycloaddition (Mixture/Trans-potential) Isomer->RouteB Trans (1,3) RouteA Route A: C-H Functionalization (High Cis-Selectivity) Substrate->RouteA Cyclobutyl Ketone RouteC Route C: BCB Ring Opening (Strain-Release 1,1,3-subst.) Substrate->RouteC Bicyclo[1.1.0]butane RouteD Route D: Cross-Coupling + Epimerization (Thermodynamic Control) Substrate->RouteD Cyclobutyl Halide

Figure 1: Strategic decision tree for selecting the synthesis method based on desired stereochemistry and starting material availability.[1]

Standard Operating Protocols (SOPs)

SOP-01: Cis-Selective C-H Arylation (The "Modern Standard")

Best for: Accessing cis-1,3-arylcyclobutanes with high d.r. (>20:1) from cyclobutyl ketones.[1] Mechanism: Palladium-catalyzed C(sp³)-H activation directed by a transient imine or auxiliary.

Protocol:

  • Substrate: 3-substituted cyclobutyl ketone.

  • Reagents:

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Ligand: Mono-N-protected amino acid (e.g., Ac-Gly-OH) or specific transient directing groups.

    • Aryl Source: Aryl Iodide (Ar-I).

    • Base: Ag₂CO₃ (promotes C-H cleavage).

  • Conditions: 100 °C, HFIP (Hexafluoroisopropanol) solvent is critical for stabilizing the cationic Pd intermediates.

  • Workup: Filter through Celite, concentrate.

Why it works: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. The steric bulk of the directing group and the aryl iodide forces the incoming aryl group to the less hindered face, usually resulting in the cis-1,3 relationship to avoid 1,3-diaxial interactions in the transition state.

SOP-02: Strain-Release BCB Functionalization

Best for: Creating 1,1,3-trisubstituted cyclobutanes or 1,3-disubstituted systems with heteroatoms. Mechanism: Nucleophilic addition to Bicyclo[1.1.0]butanes (BCBs).[2]

Protocol:

  • Substrate: 1-substituted bicyclo[1.1.0]butane (commercial or prepared from epibromohydrin).

  • Reagents:

    • Nucleophile: Organocuprate (R₂CuLi) or Boronate/Ni-catalyst.

    • Catalyst (Optional): Cu(I) salts for radical pathways.

  • Stereocontrol:

    • Nucleophilic attack typically occurs invertive to the bridgehead bond.

    • The resulting carbanion/radical is protonated/trapped on the endo face (concave), leading to high diastereoselectivity (often trans relative to the bridgehead substituent, but nomenclature depends on priority).

Troubleshooting Guide (FAQs)

Ticket #101: "I need the trans-isomer, but I keep isolating the cis-isomer."

Root Cause: You are likely operating under thermodynamic control. As established in the "Pucker Principle," the cis-1,3 isomer is often the thermodynamic sink. Corrective Action:

  • Check Conditions: Are you using high heat (>80°C) or strong bases? These promote epimerization.[1]

  • Epimerization Strategy: If you have a mixture, separate the isomers (chromatography).[1] If you have pure cis and need trans, this is difficult. However, if you have trans and it is converting to cis, lower the temperature.

  • Alternative Route: Use a [2+2] photocycloaddition (cinnamic acid derivatives) in the solid state. The crystal lattice can enforce trans geometry (topochemical control) that is impossible in solution.

Ticket #102: "My Nickel-catalyzed cross-coupling is giving a 1:1 racemic mixture."

Root Cause: Nickel catalysis (e.g., Negishi/Suzuki on cyclobutyl halides) often proceeds via a radical intermediate .

  • Mechanism: Oxidative addition generates a cyclobutyl radical. This radical is planar (or rapidly inverting). When the metal captures it, stereochemical information from the starting material is lost (stereoconvergence to the thermodynamic ratio). Corrective Action:

  • Ligand Switch: Use bulky bis-phosphine ligands (e.g., BippyPhos) that accelerate the "radical capture" step, potentially outpacing relaxation/inversion.

  • Substrate Modification: Switch to Redox-Active Esters (RAEs) or Carboxylic Acids (decarboxylative coupling). While still radical-based, the specific cage effects in decarboxylation can sometimes offer different selectivity profiles than halides.

Ticket #103: "How do I determine the configuration of my product? NMR is ambiguous."

Root Cause: The "butterfly" motion averages coupling constants (


-values) in NMR.
Diagnostic Protocol: 
  • NOESY/ROESY: Look for cross-peaks between the H1 and H3 protons.

    • Cis-1,3: The protons are on the same face (diaxial-like in the high-energy conformer, but close in space in the average). Strong NOE is usually observed.

    • Trans-1,3: Protons are on opposite faces. Weak or no NOE.

  • Chemical Shift Anisotropy: In 1,3-disubstituted cyclobutanes, the cis isomer's carbons often appear upfield relative to the trans isomer due to the

    
    -gauche effect (steric compression), though this is less reliable than NOESY.
    

Data Summary: Stereoselectivity by Method

MethodDominant Isomer (1,3-subst.)Key DriverReference
Thermodynamic Equilibration Cis (Major)Steric relief (Diequatorial pucker)[1, 2]
C-H Functionalization (Pd) Cis (>20:1 d.r.)Directed CMD transition state[3]
[2+2] Photochemistry Variable (Substrate dependent)Orbital symmetry / Crystal packing[4]
BCB Ring Opening Trans (relative to leaving group)Invertive attack + Strain release[5]
Ni-Cross Coupling Thermodynamic Mix Radical intermediate equilibration[6]

References

  • Wiberg, K. B., et al. (1990).[3] Reactions of [1.1.1]Propellane. Journal of the American Chemical Society.[3]

  • Sella, A., Cohen, S., & Hoz, S. (2025). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer.[4] Bar-Ilan University Research.

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C−H Functionalization Logic to Cyclobutane Synthesis. Journal of Organic Chemistry.[3]

  • Poplata, S., et al. (2016).[3] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions.[3] Chemical Reviews.

  • He, H. X., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.[2][3][5] Nature Communications.[3]

  • Hu, N., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for reagents mentioned.

Sources

Validation & Comparative

A Comparative Analysis of the in Vitro Cytotoxicity of 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the cytotoxic potential of the novel synthetic compound, 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol, against a panel of human cancer cell lines. In the ever-evolving landscape of oncology drug discovery, the initial assessment of a compound's ability to inhibit cancer cell proliferation is a critical first step.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established chemotherapeutic agents and detailing the experimental framework for such an evaluation.

While specific experimental data for this compound is not yet publicly available, this guide will utilize a representative dataset to illustrate the methodologies and potential outcomes of a standard cytotoxicity screening cascade. The structural motifs present in the compound—a cyclobutane ring and a 3,4-dimethoxyphenyl group—are found in various biologically active molecules, suggesting the potential for interesting pharmacological effects.[3]

The Rationale for Cytotoxicity Profiling

In vitro cytotoxicity assays are fundamental to preclinical cancer research, providing crucial dose-dependent information on a compound's effect on cell viability and proliferation.[1][2][4] These assays serve as a rapid and cost-effective method to identify and prioritize lead candidates for further development.[2][5] By comparing the cytotoxic profile of a novel agent to that of standard-of-care chemotherapeutics, we can begin to understand its relative potency and potential therapeutic window.

Experimental Design and Methodologies

A robust and reproducible cytotoxicity assay is the cornerstone of any screening campaign. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

MTT Assay Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

1. Cell Seeding:

  • Harvest cancer cells (e.g., MCF-7, A549, HeLa) during their exponential growth phase.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells per well).

  • Include wells with medium only as a blank control.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare a stock solution of this compound (and comparator drugs) in a suitable solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations for treatment.

  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[1]

3. MTT Addition and Formazan Solubilization:

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[1]

  • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1]

4. Absorbance Reading and Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value using non-linear regression analysis.[1]

Experimental Workflow for Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (MCF-7, A549, HeLa) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 5. Compound Treatment (48-72h exposure) Compound_Prep->Treatment Incubation_24h 4. Incubation (24h) (Cell Adhesion) Cell_Seeding->Incubation_24h Incubation_24h->Treatment MTT_Addition 6. MTT Addition (3-4h incubation) Treatment->MTT_Addition Solubilization 7. Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading 8. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing 9. Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination 10. IC50 Determination (Dose-Response Curve) Data_Processing->IC50_Determination

Caption: A schematic of the MTT assay workflow for determining compound cytotoxicity.

Comparative Cytotoxicity Profile

The following table presents a hypothetical cytotoxicity profile of this compound in comparison to standard chemotherapeutic agents, Doxorubicin and Cisplatin, across three human cancer cell lines after 48 hours of exposure.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound 8.512.215.8
Doxorubicin0.50.81.1
Cisplatin3.25.64.9

Note: The IC50 values for this compound are representative and for illustrative purposes only.

Mechanistic Insights and Potential Signaling Pathways

Compounds containing the 3,4-dimethoxyphenyl moiety have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7][8] A plausible hypothesis is that this compound may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Downregulation of Akt has been linked to the induction of apoptosis in cancer cells.[6][7]

Further investigation into the mechanism of action could involve Western blot analysis to probe for changes in the phosphorylation status of Akt and other downstream effectors, as well as cell cycle analysis by flow cytometry to determine if the compound induces arrest at a specific phase.[9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis Test_Compound 3-(3,4-Dimethoxyphenyl) cyclobutan-1-ol Test_Compound->Akt Hypothesized Inhibition

Sources

Tubulin polymerization inhibition of cyclobutane vs stilbene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery

Executive Summary

This guide critically compares Stilbene derivatives (exemplified by Combretastatin A-4, CA-4) against their Cyclobutane analogues as tubulin polymerization inhibitors. While stilbenes offer nanomolar potency, they suffer from rapid cis-to-trans photo-isomerization, rendering them inactive. Cyclobutane derivatives serve as "conformationally locked" bioisosteres, offering superior metabolic and chemical stability at the cost of variable binding affinity. This guide details the mechanistic differences, comparative performance data, and validated experimental protocols for evaluating these scaffolds.

Mechanistic Foundation: The Colchicine Binding Site

Both scaffolds target the colchicine binding site on


-tubulin.[1][2][3] The inhibition mechanism relies on the molecule occupying the interface between 

- and

-tubulin dimers, preventing the straight conformational change required for microtubule assembly.[3][4][5]
  • Stilbenes (The "Bridge" Vulnerability): The cis-stilbene configuration (Z-isomer) perfectly matches the bent shape of the binding pocket. However, the ethene bridge (

    
    ) is prone to isomerization to the linear trans-form (E-isomer), which sterically clashes with the pocket, leading to a loss of activity.
    
  • Cyclobutanes (The "Locked" Solution): Replacing the ethene bridge with a cyclobutane ring rigidly fixes the two aryl rings in a cis-distal or cis-vicinal orientation. This prevents isomerization but introduces bulk (steric volume) that can slightly reduce binding affinity compared to the planar olefin.

Figure 1: Mechanism of Action Pathway

TubulinMechanism Compound Inhibitor (Stilbene/Cyclobutane) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Effect1 Prevents Straight Conformation Target->Effect1 Steric Hindrance Effect2 Microtubule Depolymerization Effect1->Effect2 CellCycle G2/M Phase Arrest Effect2->CellCycle Outcome Apoptosis (Caspase-3 Activation) CellCycle->Outcome

Caption: Signal transduction pathway from ligand binding to apoptotic cell death.

Comparative Performance Analysis

The following data synthesizes findings from key medicinal chemistry studies comparing CA-4 with 1,2-diarylcyclobutane analogues.

Table 1: Physicochemical & Biological Profile Comparison
FeatureStilbene Derivatives (e.g., CA-4)Cyclobutane Derivatives (Bioisosteres)
Binding Affinity (

)
High (Nanomolar range)Moderate to High (Structure dependent)
Tubulin IC50 1.0 – 2.5

M
2.0 – 10.0

M
(Often 2-5x less potent)
Cytotoxicity (Cell IC50) < 10 nM (Extremely Potent)20 – 100 nM (Retained potency)
Chemical Stability Poor (Rapid cis-to-trans isomerization under UV/storage)Excellent (Photochemically stable)
Metabolic Stability Low (Susceptible to CYP450 oxidation at bridge)High (Cyclobutane ring resists oxidation)
Solubility Poor (Lipophilic)Moderate (Ring puckering disrupts crystal packing)

Key Insight: While cyclobutanes often show a slight reduction in absolute tubulin binding affinity due to the non-planar "pucker" of the cyclobutane ring (approx. 20-30° dihedral angle), they maintain sufficient potency to be viable drugs while solving the critical shelf-life and metabolic instability issues of stilbenes.

Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly in vitro. Principle: DAPI or a reporter fluorophore increases fluorescence intensity when incorporated into polymerized microtubules.[2][6][7][8]

Reagents:

  • Purified Tubulin: >99% pure (porcine brain source recommended).

  • GTP Stock: 100 mM (guanosine triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Reporter: DAPI (10

    
    M final) or commercial fluorescence kit.
    

Workflow:

  • Preparation: Pre-warm 96-well black-bottom plate to 37°C.

  • Master Mix: Dilute tubulin to 2.0 mg/mL in Buffer + 1 mM GTP + 10% Glycerol (enhancer).

  • Treatment: Add 5

    
    L of test compound (Stilbene/Cyclobutane) at 10x concentration.
    
  • Initiation: Add 45

    
    L of Tubulin Master Mix.
    
  • Kinetics: Measure Fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

Validation Criteria:

  • Negative Control (DMSO): Must show sigmoidal growth curve (Nucleation -> Elongation -> Plateau).

  • Positive Control (Colchicine/CA-4): Must show flat line (inhibition of polymerization).

  • Vmax Calculation: Calculate the slope of the linear elongation phase.

Protocol B: Photochemical Stability Assay

Objective: Differentiate the stability of the ethene bridge vs. the cyclobutane ring.

  • Solubilization: Dissolve compounds in Ethanol or DMSO (50

    
    M).
    
  • Exposure: Expose samples to UV light (365 nm) or ambient daylight for defined intervals (0, 1, 4, 24 hours).

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Readout:

    • Stilbene: Appearance of a second peak (Trans-isomer) and reduction of the Cis-peak.

    • Cyclobutane:[9][10] Single peak retention (No isomerization).

Experimental Workflow Diagram

This diagram illustrates the parallel evaluation workflow required to characterize these inhibitors.

Figure 2: Comparative Assay Workflow

AssayWorkflow cluster_0 Primary Screen cluster_1 Stability Validation Start Compound Library (Stilbenes & Cyclobutanes) Assay1 Tubulin Polymerization (Fluorescence Vmax) Start->Assay1 Assay2 MTS/MTT Cytotoxicity (Cancer Cell Lines) Start->Assay2 Assay3 UV Irradiation (HPLC Analysis) Start->Assay3 Decision Lead Selection Assay1->Decision IC50 < 5 uM Assay2->Decision IC50 < 50 nM Assay3->Decision >95% Retention

Caption: Parallel screening workflow for potency and stability validation.

Strategic Recommendations
  • Use Stilbenes (CA-4) for Proof-of-Concept: If your primary goal is establishing maximum biological potency in a controlled, dark environment, the stilbene scaffold remains the "gold standard" for binding affinity.

  • Switch to Cyclobutanes for Drug Development: For in vivo studies or clinical candidates, the cyclobutane scaffold is superior. The slight loss in potency is acceptable exchange for the elimination of the cis-trans isomerization liability.

  • Stereochemistry Matters: When synthesizing cyclobutanes, prioritize the cis-configuration (1,2-cis-diaryl). The trans-cyclobutane analogues generally exhibit significantly reduced affinity for the colchicine binding site.

References
  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2][3] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.

  • Gawande, S. B., et al. (2020). "Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4." Journal of Biomolecular Structure and Dynamics.

  • Wang, Y., et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research.

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol (Fluorescence)." Cytoskeleton.com Technical Guides.

  • Mikstacka, R., et al. (2013). "Tubulin-interactive stilbene derivatives as anticancer agents."[1][11] Cellular & Molecular Biology Letters.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.